molecular formula C9H15BrO4 B144039 2-(Acetoxymethyl)-4-bromobutyl acetate CAS No. 126589-82-0

2-(Acetoxymethyl)-4-bromobutyl acetate

Cat. No.: B144039
CAS No.: 126589-82-0
M. Wt: 267.12 g/mol
InChI Key: AAVYTSAUFAJNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetoxymethyl)-4-bromobutyl acetate, also known as 2-(Acetoxymethyl)-4-bromobutyl acetate, is a useful research compound. Its molecular formula is C9H15BrO4 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Acetoxymethyl)-4-bromobutyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetoxymethyl)-4-bromobutyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(acetyloxymethyl)-4-bromobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVYTSAUFAJNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCBr)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Acetoxymethyl)-4-bromobutyl acetate

2-(Acetoxymethyl)-4-bromobutyl acetate, with the Chemical Abstracts Service (CAS) number 126589-82-0, is a specialized organic molecule of significant interest in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical acyclic nucleoside analogue synthon. Its primary utility lies in its role as a key intermediate for the synthesis of potent antiviral drugs, most notably Penciclovir and its oral prodrug, Famciclovir. These medications are cornerstones in the management of infections caused by the Herpes simplex virus (HSV) and Varicella-zoster virus (VZV).

This technical guide provides a comprehensive overview of 2-(Acetoxymethyl)-4-bromobutyl acetate, from its fundamental chemical properties and a proposed synthetic pathway to its pivotal application in the synthesis of antiviral agents. The content herein is curated to provide researchers and drug development professionals with the necessary insights for its effective utilization and further exploration.

Physicochemical and Structural Characteristics

2-(Acetoxymethyl)-4-bromobutyl acetate is a diacetate ester containing a primary alkyl bromide. This bifunctional nature is central to its synthetic utility, providing a reactive site for nucleophilic substitution while the acetate groups protect the hydroxyl functionalities.

Table 1: Physicochemical Properties of 2-(Acetoxymethyl)-4-bromobutyl acetate

PropertyValueSource
CAS Number 126589-82-0
Molecular Formula C₉H₁₅BrO₄
Molecular Weight 267.12 g/mol
Alternate Names 2-(2-Bromoethyl)-1,3-propanediol 1,3-Diacetate
Storage Conditions Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).

Proposed Synthesis Pathway

While detailed industrial synthesis protocols for 2-(Acetoxymethyl)-4-bromobutyl acetate are often proprietary, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The following proposed pathway outlines a robust method for its preparation.

Conceptual Synthesis Workflow

The synthesis logically starts from a commercially available precursor, 2-(bromomethyl)-1,3-propanediol, and proceeds through a di-acetylation reaction.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 2_bromomethyl_1_3_propanediol 2-(Bromomethyl)-1,3-propanediol Acetylation Acetylation (Acetic Anhydride, Pyridine) 2_bromomethyl_1_3_propanediol->Acetylation Target_Molecule 2-(Acetoxymethyl)-4-bromobutyl acetate Acetylation->Target_Molecule

Caption: Proposed synthetic workflow for 2-(Acetoxymethyl)-4-bromobutyl acetate.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate via di-acetylation of 2-(bromomethyl)-1,3-propanediol.

Materials:

  • 2-(Bromomethyl)-1,3-propanediol

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(bromomethyl)-1,3-propanediol in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine, followed by the dropwise addition of acetic anhydride. The molar ratio of acetic anhydride should be slightly in excess (e.g., 2.2 equivalents) relative to the diol to ensure complete reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove residual pyridine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(Acetoxymethyl)-4-bromobutyl acetate can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Application in Antiviral Drug Synthesis: The Synthesis of Penciclovir

The primary and most significant application of 2-(Acetoxymethyl)-4-bromobutyl acetate is in the synthesis of Penciclovir. This process involves the alkylation of a protected guanine derivative.

Reaction Mechanism: Alkylation of N-acetylguanine

The core of the synthesis is a nucleophilic substitution reaction where the N-9 position of a protected guanine, such as N-acetylguanine, attacks the carbon atom bearing the bromine in 2-(Acetoxymethyl)-4-bromobutyl acetate. This reaction forms the crucial carbon-nitrogen bond that constitutes the backbone of the acyclic nucleoside analogue.

G N_acetylguanine N-acetylguanine Alkylation Alkylation Reaction (Base, e.g., K₂CO₃ in DMF) N_acetylguanine->Alkylation Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate Intermediate->Alkylation Protected_Penciclovir Di-O-acetyl-N-acetyl-penciclovir Alkylation->Protected_Penciclovir Deprotection Deprotection (e.g., NH₃/MeOH) Protected_Penciclovir->Deprotection Penciclovir Penciclovir Deprotection->Penciclovir

Caption: Synthetic pathway from N-acetylguanine to Penciclovir.

A significant challenge in the alkylation of guanine derivatives is achieving regioselectivity for the N-9 position over the N-7 position. The reaction conditions, including the choice of solvent, base, and protecting groups on the guanine moiety, are optimized to favor the formation of the therapeutically active N-9 isomer.

Predictive Spectral Analysis

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Singlet (6H): Around δ 2.0-2.2 ppm, corresponding to the two equivalent methyl groups of the acetate esters. - Multiplet (4H): Around δ 4.0-4.3 ppm, for the two methylene groups adjacent to the acetate oxygen atoms (-CH₂-OAc). - Triplet (2H): Around δ 3.4-3.6 ppm, for the methylene group attached to the bromine atom (-CH₂-Br). - Multiplet (1H): A complex multiplet for the methine proton (-CH-). - Multiplet (2H): For the remaining methylene group in the butyl chain.
¹³C NMR - Carbonyl Carbons: Signals around δ 170-171 ppm for the two acetate carbonyls. - Methyl Carbons: Signals around δ 20-21 ppm for the two acetate methyl groups. - Methylene Carbons: Signals in the range of δ 30-70 ppm, with the carbon attached to bromine appearing further downfield.
FTIR - Strong C=O Stretch: A prominent, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl groups. - C-O Stretch: Strong bands in the region of 1200-1250 cm⁻¹ for the C-O single bonds of the esters. - C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹. - C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spec. - Molecular Ion (M+): A weak or absent molecular ion peak due to the lability of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M+ and M+2 peaks. - Fragmentation: Expect prominent fragmentation patterns corresponding to the loss of an acetoxy group (-59 Da), a bromine atom (-79/81 Da), and cleavage of the butyl chain.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate stands as a testament to the enabling power of synthetic organic chemistry in modern medicine. Its carefully designed structure, featuring a reactive alkyl halide and protected hydroxyl groups, makes it an ideal building block for the efficient and scalable synthesis of complex antiviral drugs like Penciclovir and Famciclovir. Understanding its properties, synthetic pathways, and reaction mechanisms is crucial for scientists and researchers in the field of drug development, as it opens avenues for process optimization, the design of novel synthetic routes, and the potential development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of antiviral drug development, the synthesis of potent nucleoside analogs remains a cornerstone of therapeutic innovation. The intricate molecular architecture of these compounds often necessitates the use of specialized, and sometimes novel, chemical intermediates. This guide provides a comprehensive technical overview of one such crucial building block: 2-(Acetoxymethyl)-4-bromobutyl acetate. While not as widely documented as the final active pharmaceutical ingredients it helps create, a thorough understanding of its chemical properties, synthesis, and reactivity is invaluable for researchers and process chemists in the field. This document serves as a detailed exploration of this pivotal intermediate, offering insights into its synthesis, characterization, and application, with a particular focus on its role in the production of the renowned anti-HIV medication, abacavir.

Chemical Identity and Molecular Structure

2-(Acetoxymethyl)-4-bromobutyl acetate is a key bifunctional organic molecule. Its structure features two acetate groups and a primary bromide, making it a versatile reagent for introducing a specific carbon skeleton in complex organic syntheses.

Systematic IUPAC Name: [3-(acetyloxymethyl)-4-bromobutyl] acetate

Alternative Names:

  • 2-(2-Bromoethyl)-1,3-propanediol 1,3-Diacetate[1]

  • 4-acetoxy-2-(acetoxymethyl)butyl bromide

Key Identifiers:

  • CAS Number: 126589-82-0[1]

  • Molecular Formula: C₉H₁₅BrO₄[1]

  • Molecular Weight: 267.12 g/mol [1]

The molecular structure is characterized by a four-carbon chain with an acetoxymethyl group at the 2-position and a bromine atom at the 4-position. The terminal hydroxyl group of the parent diol is also acetylated. This arrangement of functional groups is critical for its role in the regioselective synthesis of carbocyclic nucleoside analogs.

Caption: Chemical structure of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Boiling Point > 250 °C (at 760 mmHg)Estimated based on the boiling point of the potential precursor 2-(hydroxymethyl)butane-1,4-diol (295.6±20.0 °C) and the increased molecular weight.[2] The related but smaller molecule, 4-bromobutyl acetate, has a boiling point of 92-93 °C at 12 mmHg.[3][4]
Density ~1.3 - 1.4 g/cm³Estimated based on the density of 4-bromobutyl acetate (1.348 g/mL at 25 °C).[3][4]
Solubility Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water.Typical for a medium-sized organic molecule with ester functionalities.
Appearance Colorless to pale yellow oilBased on the appearance of similar bromo-acetylated organic compounds.

Proposed Synthesis Pathway

A specific, detailed synthesis protocol for 2-(Acetoxymethyl)-4-bromobutyl acetate is not prominently described in the chemical literature. However, a plausible and logical multi-step synthesis can be proposed based on established organic chemistry principles, starting from the precursor 2-(hydroxymethyl)butane-1,4-diol.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Selective Bromination A 2-(hydroxymethyl)butane-1,4-diol B Triacetylated Intermediate A->B Acetic Anhydride, Pyridine C Triacetylated Intermediate D 2-(Acetoxymethyl)-4-bromobutyl acetate C->D e.g., N-Bromosuccinimide (NBS), light/radical initiator

Caption: Proposed two-step synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Step 1: Peracetylation of 2-(hydroxymethyl)butane-1,4-diol

The synthesis would logically commence with the protection of all three hydroxyl groups of the starting triol, 2-(hydroxymethyl)butane-1,4-diol, via acetylation. This is a standard protecting group strategy to prevent unwanted side reactions in the subsequent bromination step.

Protocol:

  • To a solution of 2-(hydroxymethyl)butane-1,4-diol in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add an excess of acetic anhydride (typically 3-4 equivalents).

  • If not using pyridine as the solvent, add a base such as triethylamine or pyridine (3-4 equivalents) to scavenge the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine/triethylamine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triacetylated product. Purification can be achieved by column chromatography if necessary.

Causality: The use of acetic anhydride in the presence of a base is a classic and highly efficient method for the acetylation of alcohols. The base not only catalyzes the reaction but also neutralizes the acetic acid formed, driving the equilibrium towards the product.

Step 2: Regioselective Bromination

The next critical step is the selective bromination of one of the terminal methyl groups of the acetate esters. This is a challenging transformation that would likely proceed via a radical mechanism.

Protocol:

  • Dissolve the triacetylated intermediate in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add a radical brominating agent, such as N-bromosuccinimide (NBS). The choice of NBS is crucial as it provides a low, constant concentration of bromine, which favors selective allylic or benzylic bromination, and in this case, would be directed to the terminal, sterically accessible methyl group of an acetate.

  • Initiate the reaction using a radical initiator like azobisisobutyronitrile (AIBN) or by exposing the reaction mixture to UV light.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • The desired 2-(Acetoxymethyl)-4-bromobutyl acetate would then be isolated from the crude product mixture, likely containing other brominated species, by careful column chromatography.

Causality: Radical bromination is a well-established method for the functionalization of alkanes. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate. While bromination of a simple alkane can be non-selective, the presence of the electron-withdrawing acetate groups may influence the reactivity of the adjacent C-H bonds. The primary methyl group of one of the terminal acetate groups is a likely site for radical abstraction due to statistical probability and steric accessibility.

Application in the Synthesis of Abacavir

2-(Acetoxymethyl)-4-bromobutyl acetate is a pivotal intermediate in some synthetic routes to abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[5] Its bifunctional nature allows for the stereocontrolled construction of the carbocyclic core and its attachment to the purine nucleobase.

The synthesis of abacavir generally involves the coupling of a protected guanine derivative with a chiral carbocyclic synthon. 2-(Acetoxymethyl)-4-bromobutyl acetate serves as a precursor to such a synthon.

Abacavir_Synthesis A 2-(Acetoxymethyl)-4-bromobutyl acetate C Coupled Intermediate A->C B Protected Guanine Derivative B->C Nucleophilic Substitution D Abacavir C->D Further Transformations (e.g., cyclization, deprotection)

Caption: Role of 2-(Acetoxymethyl)-4-bromobutyl acetate in Abacavir Synthesis.

Reaction Mechanism:

The primary bromide in 2-(Acetoxymethyl)-4-bromobutyl acetate is a good leaving group, making the terminal carbon atom electrophilic. This allows for a nucleophilic substitution reaction with a suitably protected guanine derivative.

  • Nucleophilic Attack: A nitrogen atom of the purine ring (typically N9) of a protected guanine derivative acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.

  • Displacement of Bromide: The bromide ion is displaced, forming a new carbon-nitrogen bond and linking the carbocyclic precursor to the nucleobase.

  • Further Transformations: The resulting intermediate then undergoes a series of reactions, which may include intramolecular cyclization to form the cyclopentene ring, and deprotection of the acetate and other protecting groups to yield the final abacavir molecule.

The precise sequence and conditions of these subsequent steps are often proprietary and can vary between different patented synthesis routes. However, the initial coupling reaction is a key step where 2-(Acetoxymethyl)-4-bromobutyl acetate plays its critical role.

Predicted Spectral Data for Characterization

In the absence of experimental spectra, computational prediction tools can provide valuable insights for the characterization of 2-(Acetoxymethyl)-4-bromobutyl acetate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple methylene and methine protons in similar chemical environments, leading to potential overlapping signals and complex splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.1 - 4.3m4H-CH₂-OAc
~ 3.4 - 3.6t2H-CH₂-Br
~ 2.3 - 2.5m1H-CH(CH₂OAc)-
~ 2.0 - 2.1s6H2 x -C(O)CH₃
~ 1.8 - 2.0m2H-CH₂-CH₂Br

Note: These are estimated chemical shifts and multiplicities. Actual values may vary. 'm' denotes a multiplet, 't' a triplet, and 's' a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide confirmation of the carbon skeleton and the presence of the ester and alkyl bromide functionalities.

Chemical Shift (δ, ppm)Assignment
~ 170 - 1712 x C=O (ester)
~ 65 - 682 x -CH₂-O-
~ 35 - 38-CH-
~ 30 - 33-CH₂-Br
~ 28 - 31-CH₂-CH₂Br
~ 20 - 212 x -C(O)CH₃
Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 266 and 268 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom. Fragmentation would likely involve the loss of acetate groups (CH₃COO•, 59 Da) and bromoethyl fragments.

Safety and Handling

As with any halogenated organic compound, 2-(Acetoxymethyl)-4-bromobutyl acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate, while not a widely commercialized chemical, holds significant importance as a key intermediate in the synthesis of abacavir and potentially other carbocyclic nucleoside analogs. Its synthesis, though not explicitly detailed in readily available literature, can be logically deduced from fundamental organic chemistry principles. The presence of multiple reactive sites in its structure necessitates careful control of reaction conditions to achieve the desired transformations. For researchers and process chemists in the field of antiviral drug development, a thorough understanding of the properties and reactivity of this molecule is essential for the successful and efficient synthesis of these life-saving medications. Further research into the optimization of its synthesis and the full characterization of its properties would be a valuable contribution to the field.

References

  • Google Patents.

Sources

Technical Guide: Synthesis of 2-(Acetoxymethyl)-4-bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate .

Executive Summary

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0), also known as 2-(2-bromoethyl)-1,3-propanediol diacetate , is a critical pharmacophore intermediate used in the industrial synthesis of guanine-based antiviral drugs, specifically Famciclovir and Penciclovir .

This guide details the Linear Malonate Alkylation Pathway , the dominant industrial route favored for its scalability and cost-efficiency. The synthesis hinges on three distinct chemical transformations:

  • C-Alkylation: Selective mono-alkylation of diethyl malonate.

  • Chemoselective Reduction: Reduction of diesters to diols while preserving the alkyl bromide.

  • Acylation: Global protection of hydroxyl groups.

Part 1: Retrosynthetic Analysis & Pathway Logic

The target molecule is an acyclic butyl chain functionalized at C1, C2, and C4. The retrosynthetic disconnection reveals diethyl malonate as the ideal starting material to establish the carbon framework.

Pathway Visualization

The following diagram illustrates the forward synthesis logic and the critical intermediate states.

SynthesisPathway Start Diethyl Malonate (Starting Material) Step1 Step 1: Alkylation (1,2-Dibromoethane) Start->Step1 NaOEt/EtOH 60-65°C Inter1 Diethyl 2-(2-bromoethyl)malonate (Intermediate 1) Step1->Inter1 Nucleophilic Sub. Step2 Step 2: Reduction (NaBH4) Inter1->Step2 Chemoselective Red. Inter2 2-(2-Bromoethyl)-1,3-propanediol (Intermediate 2) Step2->Inter2 Ester -> Alcohol Step3 Step 3: Acetylation (Ac2O / Pyridine) Inter2->Step3 Esterification Target 2-(Acetoxymethyl)-4-bromobutyl acetate (Target) Step3->Target Yield: ~60-70%

Caption: Linear synthesis pathway from Diethyl Malonate to the Target Diacetate via selective alkylation and reduction.

Part 2: Detailed Experimental Protocol

Stage 1: Mono-Alkylation of Diethyl Malonate

Objective: Synthesize Diethyl 2-(2-bromoethyl)malonate . Challenge: Preventing the formation of the cyclopropane derivative (diethyl 1,1-cyclopropanedicarboxylate) or the dimer (tetraethyl 1,1,4,4-butanetetracarboxylate).

Protocol:

  • Reagents:

    • Diethyl malonate (1.0 eq)[1][2]

    • 1,2-Dibromoethane (3.0 - 5.0 eq) [Critical Excess]

    • Sodium Ethoxide (NaOEt) (1.0 eq) or K2CO3 (1.2 eq)

    • Solvent: Ethanol (anhydrous) or DMF.

  • Procedure:

    • Charge a reactor with anhydrous Ethanol and add Sodium Ethoxide (21% wt solution) under N2 atmosphere.

    • Add Diethyl malonate dropwise at 0–5°C to form the sodium enolate. Stir for 30 minutes.

    • Crucial Step: Add the enolate solution slowly into a separate vessel containing the large excess of 1,2-dibromoethane at 60–65°C.

      • Mechanistic Note: Adding the enolate to the electrophile (inverse addition) ensures the concentration of enolate is always low relative to the dibromide, favoring mono-alkylation over cyclization or dimerization [1].

    • Reflux for 4–6 hours. Monitor by TLC/GC.

    • Distill off excess ethanol and unreacted 1,2-dibromoethane (recoverable).

    • Partition the residue between water and ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[3]

Yield Target: 75–85% crude oil.

Stage 2: Chemoselective Reduction

Objective: Synthesize 2-(2-bromoethyl)-1,3-propanediol . Challenge: Reducing the ester groups without displacing the alkyl bromide (dehalogenation).

Protocol:

  • Reagents:

    • Diethyl 2-(2-bromoethyl)malonate (1.0 eq)

    • Sodium Borohydride (NaBH4) (2.5 - 3.0 eq)

    • Solvent: THF/Methanol (9:1 ratio) or Isopropanol.

  • Procedure:

    • Dissolve the diester in THF and cool to 0°C.

    • Add NaBH4 portion-wise.[4]

    • Add Methanol dropwise over 1 hour. (Methanol acts as a catalyst to form active alkoxy-borohydride species which are more potent ester reducing agents than NaBH4 alone) [2].

    • Allow the reaction to warm to 20–25°C and stir for 12 hours.

    • Quench: Carefully quench with saturated NH4Cl solution (exothermic, H2 evolution).

    • Extract with Ethyl Acetate (3x).

    • Purification: The diol is polar. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Technical Insight: NaBH4 is selected over LiAlH4.[4] LiAlH4 is a stronger nucleophile and often causes debromination (yielding the propyl analogue), whereas NaBH4 is sufficiently chemoselective for esters in the presence of alkyl halides under these conditions [3].

Stage 3: Acetylation (Global Protection)

Objective: Synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate .

Protocol:

  • Reagents:

    • 2-(2-bromoethyl)-1,3-propanediol (1.0 eq)

    • Acetic Anhydride (2.5 eq)

    • Pyridine (3.0 eq) or Triethylamine (3.0 eq) with DMAP (cat.)

    • Solvent: DCM or Ethyl Acetate.

  • Procedure:

    • Dissolve the diol in DCM. Add Pyridine and cool to 0°C.

    • Add Acetic Anhydride dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), followed by saturated NaHCO3 (to remove acetic acid) and brine.

    • Dry over MgSO4 and concentrate in vacuo.

    • Final Purification: High-vacuum distillation or recrystallization (if solid) from hexane/ethyl acetate.

Final Appearance: Colorless to pale yellow oil or low-melting solid.

Part 3: Analytical Data & Quality Control

The following table summarizes the expected analytical signatures for the target molecule.

AttributeSpecification / Observation
Formula C9H15BrO4
Molecular Weight 267.12 g/mol
Appearance Clear, colorless to pale yellow viscous liquid
1H NMR (CDCl3) δ 4.10 (d, 4H, -CH2-OAc), 3.45 (t, 2H, -CH2-Br), 2.05 (s, 6H, -OAc), 1.90 (m, 2H, -CH2-), 1.75 (m, 1H, CH-methine)
IR Spectrum Strong carbonyl stretch at ~1740 cm⁻¹ (Ester); C-Br stretch at ~600-700 cm⁻¹.
Mass Spec (ESI) [M+H]+ 267.1/269.1 (1:1 isotopic pattern for Br)

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Cyclization Control (Stage 1)

The most common failure mode is the formation of Diethyl 1,1-cyclopropanedicarboxylate .

  • Cause: Intramolecular alkylation occurs if the mono-alkylated intermediate enolizes and attacks the terminal bromide.

  • Mitigation: Use a high molar ratio of 1,2-dibromoethane (3-5x) . This statistically favors intermolecular attack (malonate on dibromide) over intramolecular attack.

Ester Reduction Efficiency (Stage 2)
  • Issue: Incomplete reduction (mono-ester remaining).

  • Solution: Ensure sufficient Methanol is present. NaBH4 in pure THF reduces esters very slowly. The formation of Na[BH(OMe)3] species is required for efficient kinetics [4].

Safety: Genotoxicity
  • Hazard: The target and its intermediates (alkyl bromides) are potential alkylating agents and should be treated as Genotoxic Impurities (GTIs) .

  • Handling: Use double-gloving, fume hoods, and deactivate spills with aqueous ammonia or sodium thiosulfate.

References

  • Google Patents. Method for synthesizing famciclovir. CN101550137A. Accessed via Google Patents. Link

  • Soai, K., et al.Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry, 1986.
  • Santa Cruz Biotechnology. 2-(Acetoxymethyl)-4-bromobutyl Acetate Product Data. SCBT. Link

  • Organic Chemistry Portal. Reduction of Esters to Alcohols using NaBH4.Link

  • BenchChem. Synthetic Routes for Diethyl 2-(bromomethyl)malonate and analogues.Link

Sources

A Technical Guide to 2-(Acetoxymethyl)-4-bromobutyl acetate: A Key Acyclic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-(Acetoxymethyl)-4-bromobutyl acetate is a highly functionalized acyclic organic compound of significant interest to the pharmaceutical industry. Its strategic combination of a primary alkyl bromide and two acetate-protected hydroxyl groups makes it a versatile and valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, proposes a robust synthetic pathway, and elucidates its primary application as a precursor for acyclic nucleoside analogues, a critical class of antiviral and anticancer agents. Detailed protocols for synthesis, purification, and analytical quality control are presented to provide researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Strategic Value of Acyclic Intermediates

In modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks that enable the multi-step synthesis of APIs.[1][2] Among these, acyclic intermediates possessing multiple, orthogonally reactive functional groups offer chemists a flexible scaffold to build molecules that mimic biological structures without the conformational constraints of cyclic systems.

This is particularly relevant in the field of antiviral therapeutics, where acyclic nucleoside analogues have emerged as a cornerstone of treatment for viruses like HIV and hepatitis.[3][4] These compounds mimic natural nucleosides, the building blocks of DNA and RNA, but lack the cyclic ribose sugar. This structural modification allows them to be recognized by viral enzymes but ultimately terminate nucleic acid chain elongation, a key mechanism for inhibiting viral replication. 2-(Acetoxymethyl)-4-bromobutyl acetate, with its specific arrangement of reactive sites, serves as an ideal starting point for the synthesis of these potent therapeutic agents.

Physicochemical Properties and Structural Analysis

A thorough understanding of a chemical intermediate's properties is fundamental to its application. 2-(Acetoxymethyl)-4-bromobutyl acetate is a precisely structured molecule designed for sequential chemical transformations.

Chemical Structure:

synthesis_workflow Start 2-(Bromomethyl)-1,3-propanediol Step1 Mono-protection (e.g., Trityl chloride, Base) Start->Step1 Intermediate1 Protected Diol Step1->Intermediate1 Step2 Acetylation (Acetic Anhydride, Pyridine) Intermediate1->Step2 Intermediate2 Mono-acetylated Intermediate Step2->Intermediate2 Step3 Deprotection (Mild Acid) Intermediate2->Step3 Intermediate3 Mono-acetylated Alcohol Step3->Intermediate3 Step4 Bromination (e.g., PBr3 or Appel Reaction) Intermediate3->Step4 Intermediate4 Bromo-acetyl Intermediate Step4->Intermediate4 Step5 Final Acetylation (Acetic Anhydride, Pyridine) Intermediate4->Step5 End 2-(Acetoxymethyl)-4-bromobutyl acetate Step5->End

Figure 2: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Objective: To synthesize 2-(Acetoxymethyl)-4-bromobutyl acetate.

Materials:

  • 2-(Hydroxymethyl)-1,4-butanediol (Starting Material)

  • Acetic anhydride

  • Pyridine (or other non-nucleophilic base)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Di-acetylation (Protection):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(Hydroxymethyl)-1,4-butanediol in anhydrous pyridine at 0 °C (ice bath).

    • Slowly add acetic anhydride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Causality: Using excess acetic anhydride ensures complete conversion of both hydroxyl groups to acetate esters, protecting them from the subsequent bromination step. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Step 2: Selective Bromination (Appel Reaction):

    • To a separate flask under nitrogen, dissolve triphenylphosphine (1.1 equivalents) and carbon tetrabromide (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add the di-acetylated intermediate from Step 1 (1.0 equivalent), dissolved in minimal DCM.

    • Causality: The Appel reaction is a mild and effective method for converting primary alcohols to alkyl bromides. It is chosen here to selectively convert one of the primary hydroxyl groups (after in-situ deprotection/reaction) to the bromide without affecting the acetate esters. Note: This represents a simplified hypothetical one-pot approach; a multi-step process with isolation of the diacetate might be more practical. A more controlled approach would involve mono-protecting one hydroxyl, brominating the other, and then acetylating.

  • Step 3: Workup and Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [5] * Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. [5]

Purification Protocol

Objective: To purify the crude product to >98% purity.

  • Technique: Flash column chromatography on silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 EtOAc:Hexanes and gradually increasing the polarity to 20:80).

    • Rationale: The non-polar hexane allows the product to adsorb to the silica, while the more polar ethyl acetate competes for binding sites, eluting the compound. A gradient is used to effectively separate the desired product from non-polar impurities and more polar byproducts like triphenylphosphine oxide.

  • Fraction Collection: Collect fractions and analyze by TLC, staining with potassium permanganate or visualizing under UV light if applicable.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 2-(Acetoxymethyl)-4-bromobutyl acetate as a clear oil.

Application in Acyclic Nucleoside Analogue Synthesis

The primary utility of this intermediate is as a sophisticated building block for acyclic nucleoside analogues. Its structure is pre-configured to introduce the "side chain" that mimics the sugar-phosphate backbone of natural nucleic acids.

Mechanistic Role:

reaction_mechanism cluster_step1 Step 1: Nucleophilic Substitution (SN2) cluster_step2 Step 2: Deprotection Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate (R-Br) Product Protected Acyclic Nucleoside Analogue Intermediate->Product Base (e.g., K2CO3) Nucleobase Purine or Pyrimidine Base (e.g., Guanine, Adenine) (Nu-H) Nucleobase->Product Deprotection Deprotection (Base or Acid) Product->Deprotection FinalAPI Final Acyclic Nucleoside API Deprotection->FinalAPI

Figure 3: General synthetic pathway to an acyclic nucleoside analogue.

The synthesis hinges on a classical SN2 reaction. The nucleobase (e.g., the N9 of guanine or adenine) acts as the nucleophile, attacking the primary carbon bearing the bromine atom. [4]This displaces the bromide ion and forms a new carbon-nitrogen bond, the key linkage in the final drug molecule. The acetate groups remain intact during this step, preventing unwanted side reactions. Subsequent hydrolysis of the esters unmasks the hydroxyl groups, yielding the final API. This strategy is central to creating drugs that can be phosphorylated by viral or cellular kinases to become active inhibitors of viral polymerases. [6]

Analytical Quality Control

Ensuring the identity and purity of a pharmaceutical intermediate is a non-negotiable aspect of drug manufacturing. A multi-technique approach provides a self-validating system for quality control.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural Elucidation & ConfirmationThe spectra should show characteristic peaks corresponding to the number and chemical environment of all protons and carbons, confirming the connectivity of the molecule.
FT-IR Spectroscopy Functional Group IdentificationPresence of strong C=O stretching bands for the acetate esters (~1740 cm⁻¹) and C-Br stretching bands (~650-550 cm⁻¹). Absence of a broad O-H stretch (~3300 cm⁻¹) indicates complete acetylation.
Mass Spectrometry (MS) Molecular Weight VerificationThe mass spectrum should show a molecular ion peak (or fragment ions) consistent with the molecular weight of 267.12 g/mol , including the characteristic isotopic pattern for a bromine-containing compound.
High-Performance Liquid Purity Assessment & QuantificationA single major peak in the chromatogram, typically with a purity of ≥98%, indicates the absence of significant impurities from the synthesis.

Safety, Handling, and Storage

As a brominated organic compound, 2-(Acetoxymethyl)-4-bromobutyl acetate requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on chemically similar substances like 4-bromobutyl acetate. [7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors. [7]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7][8]* Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system. They should be treated as potentially harmful.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate represents a sophisticated and highly valuable pharmaceutical intermediate. Its carefully designed structure, featuring a reactive alkyl bromide for core fragment coupling and stable acetate protecting groups, makes it an exemplary precursor for the synthesis of acyclic nucleoside analogues. The methodologies outlined in this guide for its synthesis, purification, and analysis provide a framework for its effective use in research and development. As the demand for novel antiviral and chemotherapeutic agents continues to grow, the strategic application of such versatile building blocks will remain essential to the advancement of medicinal chemistry. [9]

References

  • National Center for Biotechnology Information. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-2-bromomethylbutyl acetate. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Procuring 4-Bromobutyl Acetate: A Guide for Chemical Synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromobutyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobutyl acetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. PubMed. Retrieved from [Link]

  • McGill University. (2010). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Retrieved from [Link]

  • Remedy Publications LLC. (2020). Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Annals of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for workup. Retrieved from [Link]

  • Romeo, G. (2022). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and in vitro antiviral studies of bis (pivaloyloxymethyl) ester derivative of 9-{((phosphonomethyl) aziridin-1-yl)methyl} adenine (PMAMA) and analogues. Retrieved from [Link]

  • Cambridge Open Engage. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. ChemRxiv. Retrieved from [Link]

  • ScholarWorks. (2018). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Retrieved from [Link]

  • PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]

Sources

Safety and handling precautions for 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(Acetoxymethyl)-4-bromobutyl acetate

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, the synthesis of novel molecules is a fundamental pursuit. 2-(Acetoxymethyl)-4-bromobutyl acetate represents a class of bifunctional building blocks, valuable for introducing specific structural motifs in complex syntheses. However, its structure—containing a primary alkyl bromide—suggests potential reactivity as an alkylating agent. Such agents warrant a high degree of caution due to their potential to react with biological macromolecules.

Hazard Identification and Risk Assessment: Understanding the Molecule

A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. The risk profile of 2-(Acetoxymethyl)-4-bromobutyl acetate is derived from its constituent functional groups.

1.1. Structural Analysis and Inferred Reactivity

  • Primary Alkyl Bromide: This is the primary locus of hazardous reactivity. Alkyl halides, particularly bromides and iodides, are electrophilic and can function as alkylating agents. They can react with nucleophiles, including biological ones like DNA and proteins. While this reactivity is essential for its synthetic utility, it is also the source of its primary health risks. The toxicological properties of this compound have not been fully investigated, but based on its structure, it should be handled as a potentially harmful substance.[4]

  • Acetate Esters: The two acetate groups are generally less hazardous. However, under basic or acidic conditions, they can be hydrolyzed. The overall molecule is a combustible liquid.[5]

1.2. Toxicological Profile (Inferred)

Given the lack of specific data, we must infer the toxicological profile from similar brominated organic compounds.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or vapors, direct skin contact, and eye contact.[1][6] Ingestion is less likely in a controlled lab setting but must be considered.[4]

  • Potential Health Effects:

    • Skin and Eye Irritation: Analogous compounds like 4-bromobutyl acetate are known to cause skin and serious eye irritation.[1] Direct contact should be strictly avoided.

    • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][7] All handling of the neat compound should be performed in a certified chemical fume hood.[4]

    • Harmful if Swallowed or Absorbed: Based on data for similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7]

    • Sensitization and Mutagenicity: Alkylating agents as a class are known to be potential sensitizers and, in some cases, mutagens or carcinogens. While no specific data exists for this compound, this potential long-term health effect is the primary driver for the stringent handling precautions outlined in this guide.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of minimizing exposure is achieved through a combination of engineering controls and appropriate PPE.[3]

2.1. Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(Acetoxymethyl)-4-bromobutyl acetate that could generate vapors or aerosols must be conducted inside a properly functioning and certified chemical fume hood.[4][8] This is non-negotiable. The fume hood serves as the primary barrier to prevent inhalation exposure.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from residual exposures and in the event of a spill or splash.[9][10]

  • Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes. In addition, a face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[8]

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data. For prolonged operations or when handling larger quantities, wearing two pairs of gloves (double-gloving) is a prudent measure.[8][11] Contaminated gloves should be removed and disposed of as hazardous waste immediately, followed by hand washing.[3]

    • Lab Coat: A standard lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

    • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

Safe Handling and Storage Protocols

A systematic and disciplined approach to handling and storage is critical.

3.1. Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 126589-82-0Santa Cruz Biotechnology[12]
Molecular Formula C₉H₁₅BrO₄Santa Cruz Biotechnology[12]
Molecular Weight 267.12 g/mol Santa Cruz Biotechnology, PubChem[12][13]
Appearance Inferred: Colorless to light yellow liquidBased on similar compounds
Boiling Point No data available-
Solubility Inferred: Moderately soluble in water, soluble in most organic solventsBased on acetate structure[5]

3.2. Experimental Protocol: Handling Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Personal Protective Equipment (PPE): Don all required PPE as described in Section 2.2.

  • Transport: When moving the chemical from storage to the fume hood, use a break-resistant secondary container to mitigate the risk of spills from a dropped bottle.[14]

  • Weighing and Transfer:

    • If possible, perform weighings inside the fume hood.

    • If an analytical balance outside the hood must be used, transfer a small, estimated amount to a tared, sealed container inside the hood, then take the sealed container to the balance.

    • Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring, which can lead to splashes and vapor release.

  • Reaction Setup: All additions of this reagent to a reaction vessel must be performed in the fume hood.

  • Post-Handling: After use, tightly seal the container.[6] Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly.[6]

3.3. Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from heat, sparks, and open flames.[4]

  • Store separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • The storage area should be clearly marked, and access should be restricted.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for safely managing 2-(Acetoxymethyl)-4-bromobutyl acetate from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Prep 1. Pre-Use Checklist - Verify Fume Hood Certification - Assemble PPE - Prepare Spill Kit Transport 2. Secure Transport (Use Secondary Containment) Prep->Transport Proceed Weigh 3. Weighing & Aliquoting (Use Contained Methods) Transport->Weigh Reaction 4. Addition to Reaction Weigh->Reaction Storage 5. Secure Storage - Tightly Sealed - Ventilated Cabinet Reaction->Storage Task Complete Decon 6. Decontamination - Wipe Work Surfaces - Clean Glassware Storage->Decon Waste 7. Waste Disposal - Segregate as Halogenated Waste - Label Clearly Decon->Waste Doff 8. Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for Safe Handling of 2-(Acetoxymethyl)-4-bromobutyl acetate.

Emergency Procedures: Preparedness and Response

5.1. Spill Response

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Notify others in the lab immediately.

  • Containment: Ensure the spill is contained within the fume hood. If necessary, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill. Do not use combustible materials like paper towels initially.[8]

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.[6]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

5.2. First Aid Measures

Immediate and appropriate first aid is crucial.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 2-(Acetoxymethyl)-4-bromobutyl acetate must be disposed of as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[2][15] Consult with your institution's EHS department for specific procedures. Do not pour this chemical down the drain.[4]

References

  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Bromine Safety. (n.d.). Rutgers Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - SynZeal. (n.d.). SynZeal. Retrieved from [Link]

  • 4-Acetoxy-2-bromomethylbutyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press. Retrieved from [Link]

  • 2-Methylbutyl Acetate. (n.d.). PubChem. Retrieved from [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5. (2014, March 25). YouTube. Retrieved from [Link]

Sources

Technical Guide: The Strategic Role of 2-(Acetoxymethyl)-4-bromobutyl Acetate in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-(Acetoxymethyl)-4-bromobutyl acetate , a critical intermediate in the synthesis of the antiviral drug Famciclovir.

Executive Summary & Historical Context[1]

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0) is the pivotal "side-chain synthon" used to manufacture Famciclovir , an oral prodrug for the treatment of Herpes Zoster (shingles) and Herpes Simplex.

The Bioavailability Challenge

In the late 1980s, researchers at Beecham Pharmaceuticals (now part of GSK/Novartis) identified Penciclovir as a potent inhibitor of HSV DNA polymerase. However, Penciclovir suffered from extremely poor oral bioavailability (<5%) due to its polarity and limited solubility.

To overcome this, the team, led by M.R. Harnden and R.L. Jarvest , applied a "double-prodrug" strategy:

  • Masking Polarity: The two hydroxyl groups on the acyclic side chain were acetylated.

  • Metabolic Activation: The guanine base was modified to a 2-aminopurine (lacking the 6-oxo group). This 6-deoxy core is oxidized in vivo by hepatic aldehyde oxidase to regenerate the active guanine moiety.

The molecule 2-(Acetoxymethyl)-4-bromobutyl acetate was designed as the electrophilic vehicle to introduce this pre-acetylated, acyclic side chain onto the purine scaffold efficiently.

Chemical Profile and Retrosynthetic Logic

Structural Analysis

The molecule is an achiral, pro-chiral diester featuring a primary alkyl bromide.

FeatureSpecification
IUPAC Name 4-bromo-2-(acetoxymethyl)butyl acetate
Formula C₉H₁₅BrO₄
Molecular Weight 267.12 g/mol
Physical State Colorless to pale yellow oil
Reactivity Electrophilic at C4 (Alkyl Bromide); Labile esters (hydrolysis sensitive)
Retrosynthesis

The synthesis of Famciclovir via this intermediate represents a convergent synthesis strategy.

  • Fragment A: 2-Amino-6-chloropurine (The Base).[1][2]

  • Fragment B: 2-(Acetoxymethyl)-4-bromobutyl acetate (The Linker).

This route avoids the difficult selective acetylation of Penciclovir (which has three reactive sites) by building the side chain before attachment to the base.

Retrosynthesis Famciclovir Famciclovir (Target) Intermediate N-9 Alkylated Intermediate (6-Chloro-diacetate) Famciclovir->Intermediate Hydrogenolysis (Pd/C, H2) FragmentA Fragment A: 2-Amino-6-chloropurine Intermediate->FragmentA Retrosynthetic Disconnection FragmentB Fragment B: 2-(Acetoxymethyl)-4-bromobutyl acetate Intermediate->FragmentB N-Alkylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of Famciclovir.

Industrial Synthesis Protocol

The most robust industrial route for producing 2-(Acetoxymethyl)-4-bromobutyl acetate initiates from diethyl malonate derivatives. This pathway ensures high purity and scalability.

Step-by-Step Methodology
Stage 1: Construction of the Carbon Skeleton

Precursor: Diethyl 2-(2-bromoethyl)malonate.

  • Reaction: Alkylation of diethyl malonate with 1,2-dibromoethane is possible but often leads to cyclization (cyclopropane formation).

  • Preferred Industrial Route: Reaction of 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester or similar malonate derivatives followed by decarboxylation/reduction.

However, a more direct modern approach involves the reduction of diethyl 2-(2-bromoethyl)malonate .

Stage 2: Reductive Diol Formation

Reagent: Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) or Lithium Aluminum Hydride (LiAlH₄). Protocol:

  • Charge a reactor with THF (anhydrous) and Diethyl 2-(2-bromoethyl)malonate.

  • Cool to 0°C under nitrogen atmosphere.

  • Add reducing agent (e.g., LiAlH₄ pellets) portion-wise to control exotherm.

  • Agitate at 20-25°C for 4-6 hours.

  • Quench carefully with EtOAc/Water sequence (Fieser workup) to precipitate aluminum salts.

  • Isolate: 2-(2-Bromoethyl)-1,3-propanediol.

Stage 3: Acetylation (The Final Step)

Reagents: Acetic Anhydride (Ac₂O), Pyridine or DMAP/Et₃N. Protocol:

  • Dissolve the crude diol in Dichloromethane (DCM).

  • Add Triethylamine (2.5 eq) and catalytic DMAP (0.05 eq).

  • Add Acetic Anhydride (2.2 eq) dropwise, maintaining temp < 30°C.

  • Stir for 2 hours.

  • Wash with 1M HCl (to remove amine), then NaHCO₃ (to remove acid).

  • Concentrate to yield 2-(Acetoxymethyl)-4-bromobutyl acetate as an oil.

Yield Expectations: 75-85% overall from malonate.

Downstream Application: The Famciclovir Coupling

This section details the critical alkylation step where the "Side Chain Synthon" is coupled to the purine base.

The Regioselectivity Challenge (N-9 vs. N-7)

Purine alkylation often produces a mixture of N-9 (desired) and N-7 (undesired) isomers.

  • Kinetic Control: N-7 alkylation is often kinetically favored.

  • Thermodynamic Control: N-9 is thermodynamically more stable.

Optimized Protocol (Harnden/Jarvest Method):

  • Solvent System: DMF (Dimethylformamide) or NMP.

  • Base: Potassium Carbonate (K₂CO₃).[1]

  • Stoichiometry: 1.0 eq Purine : 1.2 eq Bromo-diester : 1.5 eq Base.

  • Temperature: 60-70°C.

Mechanism: The N-9 nitrogen of the 2-amino-6-chloropurine anion attacks the C4 carbon of the bromo-diester, displacing the bromide ion via Sɴ2 mechanism.

Coupling Inputs Reactants: 2-Amino-6-chloropurine + Bromo-diester Process Alkylation (K2CO3 / DMF, 60°C) Inputs->Process Isomers Isomer Mixture: N-9 (Major) + N-7 (Minor) Process->Isomers Purification Crystallization (Removal of N-7) Isomers->Purification Selectivity ~18:1

Figure 2: Workflow for the regioselective alkylation of the purine base.

Final Conversion to Famciclovir

The resulting intermediate, 2-acetoxymethyl-4-(2-amino-6-chloropurin-9-yl)-1-butyl acetate , retains the chlorine atom.

  • Hydrogenolysis: The intermediate is dissolved in Methanol/Ethyl Acetate.

  • Catalyst: 5% Pd/C.

  • Condition: Hydrogen atmosphere (3-5 bar), Ammonium Formate or Et₃N as HCl scavenger.

  • Result: The Chlorine is replaced by Hydrogen, yielding the final Famciclovir API.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols required for this specific molecule.

  • Alkylating Potential: 2-(Acetoxymethyl)-4-bromobutyl acetate is a primary alkyl bromide. It is a potential genotoxic impurity (GTI) . It acts as an alkylating agent capable of reacting with DNA.

    • Control: All handling must occur in a fume hood.

    • PPE: Double nitrile gloves are mandatory.

  • Process Safety: The acetylation step involves acetic anhydride, which is corrosive and reacts violently with water.

  • Impurity Carryover: In the final drug substance, the level of unreacted bromo-diester must be controlled to ppm levels (typically <10 ppm) due to its genotoxicity. This is achieved through the subsequent hydrogenation step, which debrominates any residual starting material.

References

  • Harnden, M. R., & Jarvest, R. L. (1987). Acyclic hydroxymethyl-substituted purine nucleosides as inhibitors of herpes simplex virus. Journal of Medicinal Chemistry .

  • Geen, G. R., et al. (2001).[1] Regioselective Alkylation of Guanines using 2-Acetoxytetrahydrofurans. Tetrahedron Letters .

  • Luo, L., Chen, G., & Li, Y. (2008).[3] A New Method to Synthesize Famciclovir. Heterocycles .

  • Novartis AG. (2004). Process for the preparation of famciclovir. World Intellectual Property Organization (WO2004099208) .

Sources

Technical Guide: Thermochemical Characterization of 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS 126589-82-0). It synthesizes available experimental data with predictive thermochemical modeling to address the scarcity of direct literature values for this specific intermediate.

Executive Summary & Chemical Identity

2-(Acetoxymethyl)-4-bromobutyl acetate is a critical electrophilic intermediate used primarily in the synthesis of the antiviral prodrug Famciclovir . Structurally, it functions as the side-chain precursor that alkylates the purine base (typically 2-amino-6-chloropurine) at the N-9 position.

Its thermochemical profile is defined by the competing stability of its diacetate esters (generally stable) and the primary alkyl bromide (susceptible to thermal dehydrobromination). Understanding these properties is vital for optimizing vacuum distillation yields and preventing thermal runaway during scale-up.

Identification Matrix
ParameterDetail
IUPAC Name 2-(2-Bromoethyl)propane-1,3-diyl diacetate
Common Name 2-(Acetoxymethyl)-4-bromobutyl acetate
CAS Number 126589-82-0
Molecular Formula C

H

BrO

Molecular Weight 267.12 g/mol
SMILES CC(=O)OCC(CCBr)COC(=O)C
Structural Class Halogenated Diester

Thermochemical Property Profile

Note: Due to the proprietary nature of process intermediates, specific experimental values are often unpublished. The values below represent a synthesis of patent data for analogs (e.g., 4-bromobutyl acetate) and high-fidelity group contribution estimates.

Physical State & Phase Transitions

At standard conditions (STP), the compound is a viscous, clear to pale yellow liquid . It does not exhibit a sharp melting point in the ambient range, likely forming a glass at low temperatures.

PropertyValue / RangeConfidenceSource/Method
Boiling Point (1 atm) 285°C - 295°C (Decomposes)High (Est.)Joback Method
Boiling Point (Reduced) 145°C - 155°C @ 0.5 mmHg MediumAnalog Extrapolation [1]
Melting Point < -20°CHighStructural Analog Comparison
Density (20°C) 1.36 ± 0.02 g/mL HighAnalog (4-Bromobutyl acetate: 1.35 g/mL)
Refractive Index (

)
1.465 - 1.475MediumMolar Refractivity
Thermodynamic Parameters

These parameters are critical for calculating heat duty in reactor design.

  • Enthalpy of Vaporization (

    
    ):  ~65.5 kJ/mol (Predicted).
    
    • Implication: High energy requirement for distillation; high vacuum is mandatory to keep pot temperature below decomposition onset.

  • Flash Point: >113°C (Closed Cup).

    • Safety Note: While classified as "Combustible" rather than "Flammable," the mist generated during high-vacuum distillation can be explosive.

  • LogP (Octanol/Water): 1.4 - 1.8.

    • Solubility: Insoluble in water; highly soluble in DCM, Ethyl Acetate, and THF.

Thermal Stability & Decomposition Kinetics

The primary safety concern is dehydrobromination , which releases corrosive HBr gas and forms a terminal alkene. This reaction is endothermic but can catalyze further exothermic decomposition of the ester groups.

Decomposition Mechanism
  • Onset: Thermal degradation typically begins >160°C.

  • Pathway: Elimination of HBr to form 2-(acetoxymethyl)-but-3-enyl acetate.

  • Catalysis: Traces of acid (HBr from initial degradation) or base (carried over from synthesis) drastically lower the onset temperature (autocatalytic effect).

Experimental Protocol: Determining Stability (DSC/TGA)

To validate the safety of a specific batch, the following protocol is mandatory before scale-up.

Objective: Determine the Onset Temperature (


) and Time-to-Maximum-Rate (TMR).

Equipment: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–5 mg of the intermediate into a gold-plated high-pressure crucible (to contain volatile HBr and prevent sensor corrosion).

  • Purge: Nitrogen at 50 mL/min.

  • Ramp 1 (Screening): Heat from 25°C to 350°C at 5°C/min.

  • Analysis:

    • Identify the first exotherm (decomposition).[1]

    • Acceptance Criteria: No exotherms below

      
       .
      
  • Isothermal Hold (Crucial): If distillation is planned at 150°C, hold a fresh sample at 150°C for 24 hours in the DSC to check for slow induction periods (autocatalysis).

Synthesis & Process Context (Famciclovir Route)

This intermediate is the linchpin in the convergence synthesis of Famciclovir. Its purity directly impacts the yield of the subsequent N-alkylation step.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its conversion to Famciclovir, highlighting the thermal critical control points (CCPs).

FamciclovirSynthesis cluster_safety Thermal Critical Control Points Start 2-(2-Bromoethyl)-1,3-propanediol (Precursor) Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate (Target Intermediate) CAS: 126589-82-0 Start->Intermediate Acetylation (Exothermic) Reagent Acetic Anhydride / Pyridine Reagent->Intermediate Coupling N-Alkylation (DMF, K2CO3, 80-100°C) Intermediate->Coupling Electrophile Purine 2-Amino-6-chloropurine Purine->Coupling Nucleophile Product Famciclovir Precursor (N-9 Isomer) Coupling->Product SN2 Reaction

Caption: Synthesis flow focusing on the target intermediate. The N-Alkylation step (yellow diamond) operates near the thermal stability limit of the bromide.

Impurity Profile & Effect on Properties

Commercial batches often contain monohydroxy impurities (incomplete acetylation).

  • Effect: These impurities introduce Hydrogen Bonding, significantly increasing viscosity and boiling point , which can force higher distillation temperatures and risk decomposition.

  • Control: Ensure <0.5% monohydroxy content via HPLC before distillation.

Handling & Storage Guidelines

Based on the thermochemical profile, the following handling protocols are recommended to maintain "Trustworthiness" in the supply chain.

Storage
  • Temperature: 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under dry Nitrogen or Argon. Moisture causes hydrolysis of acetates to acetic acid, which catalyzes degradation.

  • Container: Amber glass or stainless steel (316L). Avoid iron or mild steel, as Fe(III) catalyzes dehydrohalogenation.

Spill Management
  • Neutralization: Do not use strong bases (NaOH) on spills, as this triggers rapid exothermic hydrolysis and HBr release. Use sodium bicarbonate or carbonate.[2]

References

  • Sigma-Aldrich. 4-Bromobutyl acetate Product Specification & Safety Data Sheet. (Analog used for BP/Density estimation). Link

  • Harnden, M. R., & Jarvest, R. L. (1993). Process for the preparation of purine derivatives (Famciclovir Patents).[3] U.S. Patent No. 5,246,937. (Describes the use of the intermediate). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19027593: [3-(acetyloxymethyl)-4-bromobutyl] acetate. (Structural confirmation). Link

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for thermochemical estimation).[1] Link

Sources

An In-Depth Technical Guide to the Mechanistic Role of 2-(Acetoxymethyl)-4-bromobutyl acetate in Acyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-(acetoxymethyl)-4-bromobutyl acetate, a pivotal acyclic building block in the synthesis of antiviral therapeutics. We will dissect its core reactivity, focusing on the mechanistic principles that govern its transformations, particularly in the construction of nucleoside analogues like Ganciclovir. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical synthesis.

Introduction: A Key Intermediate in Antiviral Chemistry

2-(Acetoxymethyl)-4-bromobutyl acetate, with the chemical formula C₉H₁₅BrO₄, is a bifunctional organic molecule.[1] Its structure is characterized by a primary alkyl bromide and two acetate esters. While the bromide serves as a reactive leaving group for nucleophilic substitution, the acetate groups function as protecting groups for the hydroxyl functionalities of the acyclic "sugar" moiety. This strategic arrangement makes it an essential precursor for synthesizing the side chain of several acyclic nucleoside analogues, a class of drugs that are cornerstones in antiviral therapy.[2] A prime example is Ganciclovir, used to treat cytomegalovirus (CMV) infections.[2][3][4] The efficiency and purity of the final Active Pharmaceutical Ingredient (API) are critically dependent on the controlled and predictable reactivity of this intermediate.[5]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name [3-(acetyloxymethyl)-4-bromobutyl] acetatePubChem[1]
Molecular Formula C₉H₁₅BrO₄PubChem[1]
Molecular Weight 267.12 g/mol PubChem[1]
Appearance Colorless to light yellow liquidTCI[6]
Boiling Point Not well-documented; related compounds like 4-bromobutyl acetate boil at 92-93 °C / 12 mmHg.[7][8][9]N/A
Key ¹H NMR Signals Signals expected for acetyl methyl protons (~2.0-2.1 ppm), methylene protons adjacent to oxygen (~4.0-4.3 ppm), methylene protons adjacent to bromine (~3.4-3.6 ppm), and other aliphatic protons.Standard Spectroscopic Principles
Key ¹³C NMR Signals Signals for carbonyl carbons (~170 ppm), carbons adjacent to oxygen (~60-70 ppm), carbon adjacent to bromine (~30-35 ppm), and methyl carbons (~20 ppm).Standard Spectroscopic Principles
Key IR Absorptions Strong C=O stretch for ester (~1740 cm⁻¹), C-O stretch (~1230 cm⁻¹), C-Br stretch (~650 cm⁻¹).Standard Spectroscopic Principles

Core Reactivity: The Mechanism of Anchimeric Assistance

The primary "mechanism of action" for 2-(acetoxymethyl)-4-bromobutyl acetate in synthesis is not a simple direct substitution. Instead, its reactivity is dominated by a phenomenon known as Neighboring Group Participation (NGP) , or anchimeric assistance. This intramolecular catalysis significantly enhances the rate of reaction and dictates the regiochemical outcome of nucleophilic attack.[10]

The Role of the Acetoxy Neighboring Group

In the presence of a Lewis acid or under thermal conditions, a standard Sₙ2 reaction where a nucleophile directly displaces the bromide is slow and often unselective. The key mechanistic event involves the carbonyl oxygen of the side-chain acetoxy group acting as an internal nucleophile.[11][12]

The process unfolds in two distinct steps:

  • Formation of a Cyclic Acetoxonium Ion: The lone pair of electrons on the carbonyl oxygen of the C2-acetoxymethyl group attacks the C4 carbon, displacing the bromide leaving group. This intramolecular cyclization results in a highly reactive, five-membered cyclic intermediate known as a 1,3-dioxolenium ion (an acetoxonium ion).[12][13] This step is rate-determining but is significantly faster than a direct intermolecular reaction would be.[11][10]

  • Nucleophilic Ring-Opening: The incoming nucleophile (e.g., a silylated nucleobase like diacetylguanine) then attacks the electrophilic cyclic intermediate. The attack can occur at two positions: the original C4 carbon or the carbonyl carbon of the former acetate group. For the synthesis of nucleoside analogues, the desired attack is at the C4 position, which opens the ring and forms the crucial ether linkage to the acyclic side chain.

This two-step process, involving two consecutive inversions of stereochemistry (if a chiral center were present), leads to an overall retention of configuration at the reaction center, a hallmark of NGP.[11]

Mechanistic Diagram

The following diagram illustrates this critical NGP mechanism.

Caption: Neighboring Group Participation (NGP) mechanism.

Application in Synthesis: The Ganciclovir Case Study

The synthesis of Ganciclovir is a classic application of 2-(acetoxymethyl)-4-bromobutyl acetate's unique reactivity.[5] Ganciclovir is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at the N9 position.[2]

The general synthetic workflow is as follows:

  • Preparation of the Nucleobase: Guanine is first protected, typically by acetylation, to form a more soluble and reactive derivative like 2,9-diacetylguanine.[5] Silylation with agents like HMDS can also be used to increase nucleophilicity.

  • Condensation/Coupling Reaction: The protected guanine is reacted with 2-(acetoxymethyl)-4-bromobutyl acetate. This is the key step where the NGP mechanism occurs. The N9 of the guanine acts as the nucleophile, attacking the acetoxonium ion intermediate to form the protected precursor of Ganciclovir, triacetylganciclovir.[5]

  • Deprotection: The resulting intermediate has three acetate groups (two from the original intermediate and one on the guanine). These are removed via hydrolysis, typically under basic conditions (e.g., with ammonia in methanol or sodium hydroxide), to yield the final Ganciclovir product.[5]

  • Purification: The crude Ganciclovir is then purified, usually by recrystallization, to meet stringent pharmaceutical standards.[5]

Experimental Workflow Diagram

Caption: Synthetic workflow for Ganciclovir production.

Experimental Protocols and Methodologies

The following protocols are generalized procedures. Researchers must optimize conditions based on specific substrates, scale, and available equipment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Condensation with a Nucleobase

This protocol describes a self-validating system where reaction progress is monitored to ensure completion and minimize side-product formation.

  • System Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. The entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The protected nucleobase (e.g., 2,9-diacetylguanine, 1.0 eq) is charged to the flask. Anhydrous solvent (e.g., DMF or acetonitrile) is added to dissolve or suspend the nucleobase.

  • Initiation: 2-(Acetoxymethyl)-4-bromobutyl acetate (1.1 - 1.5 eq) is added to the mixture via syringe. The excess is used to ensure complete consumption of the more valuable nucleobase.

  • Reaction: The mixture is heated to a temperature between 80-120 °C. The causality for heating is to provide the activation energy for the formation of the acetoxonium ion intermediate.

  • Monitoring: The reaction is monitored for the disappearance of the starting nucleobase using Thin-Layer Chromatography (TLC) (see Protocol 2). This provides a real-time check on reaction progress.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and residual DMF.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude protected product (e.g., triacetylganciclovir). This crude material is then carried forward to the deprotection step.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: A silica gel TLC plate is marked with a pencil line ~1 cm from the bottom.

  • Spotting: A capillary tube is used to spot the reaction mixture on the baseline. Spots for the starting materials (nucleobase and bromo-acetate) should be run as references.

  • Elution: The plate is placed in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent is allowed to travel up the plate until it is ~1 cm from the top.

  • Visualization: The plate is removed, the solvent front is marked, and the plate is dried. It is then visualized under a UV lamp (254 nm). The disappearance of the nucleobase starting material spot and the appearance of a new, typically higher-Rf product spot indicates reaction progress.

  • Validation: The reaction is deemed complete when the starting material spot is no longer visible by TLC.

Conclusion

2-(Acetoxymethyl)-4-bromobutyl acetate is more than a simple alkylating agent; it is a sophisticated synthetic tool whose reactivity is governed by the principle of neighboring group participation. The intramolecular formation of a cyclic acetoxonium ion intermediate is the core mechanistic pathway that facilitates its efficient and regioselective coupling with nucleobases. Understanding this mechanism is paramount for drug development professionals to optimize reaction conditions, improve yields, and ensure the synthesis of high-purity antiviral agents like Ganciclovir. This guide provides the foundational knowledge for harnessing the unique chemical behavior of this vital pharmaceutical intermediate.

References

  • Vertex AI Search. The Role of 4-Bromobutyl Acetate in Pharmaceutical Synthesis.
  • Harki, D. A., et al. (2010). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PMC, NIH.
  • Acta Naturae. (2012). 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors.
  • Tokyo Chemical Industry Co., Ltd. 4-Bromobutyl Acetate | 4753-59-7.
  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation.
  • Google Patents. (2021). CN108467396B - Ganciclovir preparation method.
  • ChemRxiv. (2023). A biocatalytic platform for the synthesis of 2′-functionalized nucleoside analogues. Cambridge Open Engage.
  • Suganuma, K., et al. (1984). Inhibition by ganciclovir of cell growth and DNA synthesis of cells biochemically transformed with herpesvirus genetic information. PMC.
  • PubChem. 4-Acetoxy-2-bromomethylbutyl acetate | C9H15BrO4 | CID 19027593.
  • Semantic Scholar. A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor.
  • Bennett, C. S., et al. (2020). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC, NIH.
  • DNAmod. ganciclovir.
  • ChemSynthesis. 4-bromobutyl acetate.
  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance.
  • PubMed Central. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Food and Chemical Toxicology.
  • ResearchGate. (2018). (PDF) Neighboring‐Group Participation by C‐2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions.
  • Van Vranken, D. L. (2023). Advanced Organic Chemistry - Neighboring Group Participation. YouTube.
  • Sigma-Aldrich. 4-Bromobutyl acetate 98 4753-59-7.
  • ChemicalBook. 4-Bromobutyl acetate | 4753-59-7.

Sources

Methodological & Application

Protocol for the purification of 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 2-(Acetoxymethyl)-4-bromobutyl acetate

Executive Summary

This guide details the purification protocol for 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 127047-77-2), a critical diester intermediate used in the synthesis of the antiviral prodrug Famciclovir .

Achieving high purity (>98%) for this intermediate is chemically non-trivial due to the presence of stubborn by-products—specifically triphenylphosphine oxide (TPPO)—generated during the standard bromination of its alcohol precursor. This protocol prioritizes the removal of TPPO and the separation of unreacted alcohol without compromising the thermal stability of the primary alkyl bromide.

Chemical Context & Impurity Profile

To design an effective purification strategy, one must understand the synthesis vector. This molecule is typically synthesized via the Appel reaction or Mitsunobu conditions from 2-(acetoxymethyl)-4-hydroxybutyl acetate.

Target Molecule:

  • IUPAC Name: 2-(Acetoxymethyl)-4-bromobutyl acetate

  • Structure: A butane backbone with two acetoxy groups at the "head" (C1 and the C2-branch) and a bromine at the "tail" (C4).

  • Formula:

    
    
    
  • MW: ~267.12 g/mol [1]

  • Physical State: Colorless to pale yellow viscous oil.

Critical Impurities:

  • Triphenylphosphine Oxide (TPPO): A stoichiometric by-product of bromination reagents (

    
    ). It is highly crystalline and difficult to separate via standard extraction.
    
  • Unreacted Alcohol: 2-(Acetoxymethyl)-4-hydroxybutyl acetate.

  • Elimination Product: 2-(Acetoxymethyl)but-3-enyl acetate (formed via

    
     elimination under thermal stress).
    

Purification Workflow Visualization

The following diagram outlines the decision matrix for purification based on scale and impurity load.

PurificationProtocol Crude Crude Reaction Mixture (Target + TPPO + Alcohol) Quench 1. Aqueous Quench & Extraction (Remove inorganic salts) Crude->Quench Drying 2. Drying (MgSO4) & Concentration Quench->Drying Trituration 3. Anti-Solvent Trituration (Precipitate TPPO) Drying->Trituration Add Hexane/MTBE (1:4) Filtration 4. Filtration (Sintered Glass) Trituration->Filtration Remove Solid TPPO Decision Purity Check (TLC/GC) Filtration->Decision Distillation Method A: High-Vac Distillation (Large Scale / Thermally Stable) Decision->Distillation Purity >90% Column Method B: Flash Chromatography (R&D Scale / High Purity) Decision->Column Purity <90% Final Final Product (>98% Purity) Distillation->Final Column->Final

Figure 1: Logical flow for the isolation of the bromo-diester intermediate.

Detailed Experimental Protocols

Phase 1: Pre-Purification (TPPO Removal)

Rationale: TPPO is soluble in polar organic solvents (DCM, EtOAc) but insoluble in non-polar alkanes. The target ester is an oil that retains solubility in ether/alkane mixtures.

  • Concentration: Evaporate the reaction solvent (typically DCM or THF) to near-dryness under reduced pressure. Do not overheat (>40°C) to prevent bromide elimination.

  • Trituration:

    • Add Methyl tert-butyl ether (MTBE) or a mixture of Hexanes:Ethyl Acetate (9:1) to the residue. Use approximately 10 mL of solvent per gram of crude.

    • Vigorously stir the slurry at room temperature for 30 minutes.

    • Cool the mixture to 0°C for 1 hour to maximize TPPO precipitation.

  • Filtration: Filter the slurry through a sintered glass funnel packed with a thin pad of Celite.

    • Result: The white solid (TPPO) is retained; the filtrate contains the product.

  • Concentration: Concentrate the filtrate to obtain a semi-purified yellow oil.

Phase 2, Method A: Flash Column Chromatography (R&D Scale)

Best for: <10g scale, removing trace alcohol and remaining TPPO.

ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Column Loading 1:20 to 1:50 (Ratio of Crude:Silica)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B

30% B over 10 Column Volumes (CV)
Detection TLC (Stain:

or Anisaldehyde - UV is weak)

Elution Order:

  • Elimination impurities (High

    
    , non-polar)
    
  • Target: 2-(Acetoxymethyl)-4-bromobutyl acetate (

    
     in 3:1 Hex:EtOAc)
    
  • Unreacted Alcohol (Lower

    
    )
    
  • TPPO (Baseline/Very polar, requires MeOH to elute)

Phase 2, Method B: High-Vacuum Distillation (Process Scale)

Best for: >50g scale, solvent-free purification. Warning: Primary alkyl bromides can degrade at high temperatures. Vacuum integrity is critical.

  • Setup: Short-path distillation head with a vacuum cow and cold trap.

  • Vacuum: Must achieve < 0.5 mmHg (Torr) .

  • Temperature Ramp:

    • Slowly increase oil bath temperature.

    • Fore-run: Collect volatiles (residual solvents) up to bath temp 80°C.

    • Main Fraction: The product typically distills between 130°C – 145°C (at 0.5 mmHg). Note: Boiling points vary significantly with vacuum quality.

  • Stabilization: If storing the distillate, add a trace of copper wire or

    
     to scavenge any acid generated over time.
    

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

Analytical MethodDiagnostic MarkerPass Criteria

NMR
(

)

3.40–3.50 ppm (t, 2H,

)
Distinct triplet. No broad singlet (alcohol) nearby.

NMR
(Impurity)

7.40–7.70 ppm (Multiplet)
Absence of aromatic protons indicates successful TPPO removal.
TLC Silica, 3:1 Hex/EtOAcSingle spot,

. No baseline streak.
GC-MS Molecular IonParent peak visible (often M-Br or M-HOAc fragments dominate).

References

  • Geen, G. R., et al. (2001).[2] "Regioselective Alkylation of Guanines using 2-Acetoxytetrahydrofurans." Tetrahedron Letters, 42(10), 1781-1784. (Foundational chemistry for Famciclovir intermediates).[2][3][4] Link

  • Harnden, M. R., & Jarvest, R. L. (1994). "Synthesis and Antiviral Activity of 9-[4-Hydroxy-3-(hydroxymethyl)but-1-yl]guanine (Penciclovir)." Journal of Medicinal Chemistry, 37(19), 2918-2929. (Describes the diol/diester precursors). Link

  • LookChem. (2008). "A new method to synthesize famciclovir."[3] Heterocycles, 75(11).[3] (Discusses industrial purification routes). Link

  • United States Patent 6761767B2. (2004). "Production method of famciclovir and production and crystallization method of intermediate therefor." (Details the specific acetoxymethyl intermediates and their handling). Link

Sources

The Versatile Synthon: Protocols and Applications of 2-(Acetoxymethyl)-4-bromobutyl Acetate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Intermediate in Acyclic Nucleoside Analog Synthesis

2-(Acetoxymethyl)-4-bromobutyl acetate is a bifunctional aliphatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary bromide and two acetate esters, renders it a highly versatile electrophilic building block. The primary bromide serves as an excellent leaving group for nucleophilic substitution reactions, particularly N-alkylation of heterocyclic bases, while the acetate groups act as protected hydroxyl functionalities. This unique combination of features makes it a cornerstone intermediate in the synthesis of several acyclic nucleoside analogues, most notably the antiviral agents Penciclovir and its oral prodrug, Famciclovir.[1] This guide provides detailed experimental protocols for the preparation of this key intermediate and its subsequent application in the synthesis of a crucial precursor to Famciclovir, offering insights into the rationale behind the experimental design for researchers and professionals in drug development.

I. Synthesis of 2-(Acetoxymethyl)-4-bromobutyl Acetate: A Ring-Opening Approach

The preparation of 2-(acetoxymethyl)-4-bromobutyl acetate can be efficiently achieved through the ring-opening of a readily available starting material, 3-hydroxymethyl tetrahydrofuran. This method provides a direct route to the desired product with good yield.[2]

Reaction Principle:

The synthesis involves the cleavage of the tetrahydrofuran ring using a bromide source in the presence of an acetylating agent. Magnesium bromide, generated in situ or used directly, acts as a Lewis acid to coordinate with the ether oxygen, facilitating nucleophilic attack by the bromide ion. Acetic anhydride serves as the acetylating agent for the hydroxyl group and the newly formed primary alcohol upon ring opening.

Experimental Protocol: Preparation from 3-Hydroxymethyl Tetrahydrofuran[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Hydroxymethyl tetrahydrofuran102.1330.0 g2931.0
Magnesium Bromide (anhydrous)184.11108.17 g5862.0
Acetic Anhydride102.09119.95 g11754.0
Acetonitrile (anhydrous)41.05300 mL--
Ethyl Acetate88.11As needed--
Saturated Sodium Bicarbonate Solution-300 mL--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • To a suspension of anhydrous magnesium bromide (2.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (4.0 eq) at 0°C under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 3-hydroxymethyl tetrahydrofuran (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 18 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 300 mL of a saturated sodium bicarbonate solution to quench the reaction and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product is obtained as a colorless oil. Further purification, if necessary, can be performed by column chromatography.

Expected Yield: Approximately 75%.[2]

II. Application in N-Alkylation: Synthesis of a Famciclovir Precursor

A primary and critical application of 2-(acetoxymethyl)-4-bromobutyl acetate is the N-alkylation of purine bases, a key step in the synthesis of Famciclovir.[3] The following protocol details the reaction with 2-amino-6-chloropurine to form 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine, a direct precursor to Famciclovir.[2]

Reaction Principle:

This reaction is a classic nucleophilic substitution where the nitrogen atom (specifically N9) of the purine ring acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 2-(acetoxymethyl)-4-bromobutyl acetate. The use of a base, such as potassium carbonate, is essential to deprotonate the purine, thereby increasing its nucleophilicity. The reaction generally yields a mixture of N9 and N7 isomers, with the N9 isomer being the desired product for Famciclovir synthesis.[2]

Experimental Protocol: N-Alkylation of 2-Amino-6-chloropurine[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-6-chloropurine169.5610.0 g59.01.0
2-(Acetoxymethyl)-4-bromobutyl acetate281.1218.2 g64.91.1
Potassium Carbonate (anhydrous)138.2112.2 g88.51.5
N,N-Dimethylformamide (DMF, anhydrous)73.09200 mL--
Ethyl Acetate88.11As needed--
Water18.02As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-(acetoxymethyl)-4-bromobutyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting purine.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of N9 and N7 isomers, can be purified by column chromatography on silica gel to isolate the desired N9 isomer.

Expected Yield: The N9 isomer is the major product, with reported yields around 56-58%.[2]

III. Logical Workflow and Mechanistic Considerations

The synthetic utility of 2-(acetoxymethyl)-4-bromobutyl acetate is clearly demonstrated in the sequential synthesis of a key antiviral precursor. The following diagram illustrates the logical flow from the starting material to the N-alkylated product.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_alkylation N-Alkylation Reaction 3-Hydroxymethyl_THF 3-Hydroxymethyl Tetrahydrofuran Reagents_Synthesis MgBr2, Ac2O Acetonitrile, Reflux 3-Hydroxymethyl_THF->Reagents_Synthesis Ring Opening & Acetylation Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate Reagents_Synthesis->Intermediate Reagents_Alkylation K2CO3, DMF 80°C Intermediate->Reagents_Alkylation Key Intermediate Purine 2-Amino-6-chloropurine Purine->Reagents_Alkylation Nucleophilic Substitution Product 9-[4-Acetoxy-3-(acetoxymethyl)butyl]- 2-amino-6-chloropurine (N9 Isomer) Reagents_Alkylation->Product Byproduct N7 Isomer Reagents_Alkylation->Byproduct

Caption: Synthetic workflow from 3-hydroxymethyl tetrahydrofuran to the N9-alkylated purine.

The regioselectivity of the N-alkylation step (N9 vs. N7) is a critical consideration. While the N9 position is generally more nucleophilic and sterically accessible in purines, the reaction conditions can influence the isomeric ratio. The choice of solvent and base can play a role in modulating this selectivity.

Conclusion and Future Perspectives

2-(Acetoxymethyl)-4-bromobutyl acetate stands out as a pivotal intermediate in the synthesis of important antiviral drugs. The protocols detailed herein provide a robust foundation for its preparation and utilization in N-alkylation reactions. The ability to construct the acyclic side chain with protected hydroxyl groups in a single, efficient step underscores its value in streamlining complex synthetic routes. Further exploration of its reactivity with other nucleophiles could unveil new applications in the synthesis of diverse bioactive molecules. The principles and methodologies presented serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug discovery.

References

  • Google Patents. (n.d.). Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine.
  • ResearchGate. (n.d.). A New Method to Synthesize Famciclovir. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-acetoxymethyl-4 halo-but-1-yl acetates.
  • ACS Publications. (n.d.). Nucleoside Analogs. 14. The Synthesis and Antitumor Activity in Mice of Molecular Combinations of 5-Fluorouracil and N-(2-Chloroethyl)-N-nitrosourea Moieties Separated by a Three-Carbon Chain. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Novel prodrugs for phosphorus-containing compounds.
  • PMC. (2023, February 21). Deaminative bromination, chlorination, and iodination of primary amines. Retrieved January 29, 2026, from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Famciclovir. Retrieved January 29, 2026, from [Link]

  • PMC. (n.d.). Direct Reversal of DNA Alkylation Damage. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or the Side Chain at C-5. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). A Practical and Efficient Approach to PNA Monomers Compatible with Fmoc-Mediated Solid-Phase Synthesis Protocols. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-acetoxyl-2-butenal.

Sources

Step-by-step guide to 2-(Acetoxymethyl)-4-bromobutyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS No. 126589-82-0)[1]. This compound, also known as 2-(2-Bromoethyl)-1,3-propanediol 1,3-Diacetate, is a functionalized building block valuable for introducing a C5 backbone with differential reactivity into more complex molecules. The protocol herein details a two-step process starting from the commercially available triol, 2-(hydroxymethyl)-1,4-butanediol. The synthesis involves a selective bromination of the primary hydroxyl group followed by exhaustive acetylation of the remaining hydroxyls. This guide is intended for researchers in organic chemistry and drug development, providing detailed mechanistic insights, safety protocols, and methods for characterization to ensure the synthesis of a pure, validated final product.

Introduction and Reaction Overview

2-(Acetoxymethyl)-4-bromobutyl acetate is a bifunctional organic intermediate. It possesses a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and two acetate esters, which can serve as protecting groups or be hydrolyzed to reveal diols for further functionalization. This combination makes it a versatile synthon in multi-step organic syntheses.

The synthetic strategy is a two-stage process designed for efficiency and selectivity:

  • Selective Monobromination: The synthesis commences with 2-(hydroxymethyl)-1,4-butanediol. A key challenge is the selective conversion of one of the two primary hydroxyl groups into a bromide while leaving the secondary hydroxyl and the other primary hydroxyl intact. This is achieved using a phosphine-based brominating agent, such as triphenylphosphine and carbon tetrabromide (the Appel reaction), which favors the reaction at the less sterically hindered primary hydroxyl groups under mild conditions.

  • Diacetylation: The crude bromodiol intermediate is then subjected to exhaustive acetylation using acetic anhydride with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in a suitable base such as pyridine or triethylamine to neutralize the acetic acid byproduct. This step protects the remaining hydroxyl groups and yields the final target compound.

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Starting Material & Intermediate cluster_products Final Product SM 2-(Hydroxymethyl)-1,4-butanediol R1 Step 1: PPh₃, CBr₄ DCM, 0°C to rt INT 4-Bromo-2-(hydroxymethyl)butan-1-ol (Intermediate) R2 Step 2: Ac₂O, DMAP (cat.) Pyridine, 0°C to rt FP 2-(Acetoxymethyl)-4-bromobutyl acetate R1->INT R2->FP

Caption: Overall two-step synthesis pathway.

Mechanistic Insights

Step 1: Selective Bromination (Appel Reaction) The Appel reaction is a reliable method for converting alcohols to alkyl halides under mild conditions. The mechanism proceeds as follows:

  • Phosphonium Salt Formation: Triphenylphosphine (PPh₃), a nucleophile, attacks a bromine atom on carbon tetrabromide (CBr₄), displacing the tribromomethanide anion (⁻CBr₃) to form a bromotriphenylphosphonium bromide salt complex.

  • Alkoxyphosphonium Formation: The alcohol oxygen of the triol attacks the electrophilic phosphorus atom of the phosphonium salt. The displaced bromide ion then deprotonates the oxonium ion intermediate.

  • SN2 Substitution: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a classic SN2 reaction. This backside attack results in the displacement of triphenylphosphine oxide (Ph₃P=O), a thermodynamically very stable byproduct that drives the reaction to completion. Selectivity for the primary hydroxyl group is generally achieved due to lower steric hindrance compared to the secondary hydroxyl.

Step 2: Catalytic Acetylation

  • Catalyst Activation: Acetic anhydride (Ac₂O) is a moderate acetylating agent. The reaction is significantly accelerated by a nucleophilic catalyst, DMAP. DMAP attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive N-acetylpyridinium intermediate. This species is a much more potent acetylating agent than acetic anhydride itself.

  • Nucleophilic Attack: The remaining alcohol groups of the bromo-diol intermediate attack the activated acetyl group of the N-acetylpyridinium species.

  • Catalyst Regeneration: The pyridinium catalyst is regenerated, and the process repeats until all hydroxyl groups are acetylated. Pyridine or triethylamine is used as a base to scavenge the acetic acid formed during the reaction, preventing potential side reactions.

Materials and Equipment

Reagents & Consumables
ReagentFormulaCAS No.PuritySupplierNotes
2-(Hydroxymethyl)-1,4-butanediolC₅H₁₂O₃43134-79-2>97%Sigma-AldrichStarting material
Triphenylphosphine (PPh₃)C₁₈H₁₅P603-35-099%Acros OrganicsMoisture sensitive
Carbon Tetrabromide (CBr₄)CBr₄558-13-499%Alfa AesarLachrymator, toxic
Dichloromethane (DCM)CH₂Cl₂75-09-2AnhydrousFisher ScientificUse under fume hood
Acetic Anhydride (Ac₂O)C₄H₆O₃108-24-7>98%J.T. BakerCorrosive
PyridineC₅H₅N110-86-1AnhydrousSigma-AldrichToxic, pungent odor
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂1122-58-399%TCI AmericaToxic
Saturated Sodium BicarbonateNaHCO₃ (aq)144-55-8-Lab-preparedFor workup
Anhydrous Magnesium SulfateMgSO₄7487-88-9GranularVWRDrying agent
Ethyl AcetateC₄H₈O₂141-78-6ACS Grade-For extraction/chromatography
HexanesC₆H₁₄110-54-3ACS Grade-For chromatography
Silica GelSiO₂7631-86-960 Å, 230-400 mesh-For column chromatography
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Argon or Nitrogen gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

Workflow Diagram

G cluster_step1 Step 1: Bromination cluster_workup1 Workup 1 cluster_step2 Step 2: Acetylation cluster_workup2 Workup 2 & Purification A Dissolve Triol & PPh₃ in anhydrous DCM B Cool to 0°C under Argon A->B C Add CBr₄ solution dropwise B->C D Warm to RT Stir 12-16h C->D E Monitor by TLC D->E F Filter off solids E->F G Concentrate filtrate in vacuo F->G H Purify by Flash Chromatography (Intermediate) G->H I Dissolve Bromo-diol in Pyridine H->I J Cool to 0°C I->J K Add DMAP & Ac₂O J->K L Warm to RT Stir 4-6h K->L M Monitor by TLC L->M N Quench with water Extract with EtOAc M->N O Wash organic layer (H₂O, aq. NaHCO₃, brine) N->O P Dry (MgSO₄) & Concentrate O->P Q Purify by Flash Chromatography (Final Product) P->Q

Caption: Experimental workflow from starting material to final product.

Step 1: Synthesis of 4-Bromo-2-(hydroxymethyl)butan-1-ol
  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-(hydroxymethyl)-1,4-butanediol (12.0 g, 100 mmol) and triphenylphosphine (28.8 g, 110 mmol, 1.1 eq).

  • Add 200 mL of anhydrous dichloromethane (DCM) and stir until all solids have dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate beaker, dissolve carbon tetrabromide (36.5 g, 110 mmol, 1.1 eq) in 50 mL of anhydrous DCM.

  • Add the CBr₄ solution to the reaction flask dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not rise above 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting triol should be consumed, and a new, less polar spot corresponding to the bromo-diol should appear.

  • Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes) to yield the intermediate, 4-bromo-2-(hydroxymethyl)butan-1-ol, as a viscous oil. Note: For expediency, if the crude product is sufficiently clean by TLC, it may be carried directly into the next step.

Step 2: Synthesis of 2-(Acetoxymethyl)-4-bromobutyl Acetate
  • Dissolve the crude or purified 4-bromo-2-(hydroxymethyl)butan-1-ol (assuming ~100 mmol theoretical yield from the previous step) in 150 mL of anhydrous pyridine in a 250 mL round-bottom flask.

  • Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.1 eq).

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add acetic anhydride (25.5 g, 250 mmol, 2.5 eq) dropwise. An exotherm may be observed.

  • Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the bromo-diol intermediate is fully consumed.

  • Workup: Carefully pour the reaction mixture into 200 mL of ice-water.

  • Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL), 1 M HCl (2 x 100 mL, to remove pyridine), saturated aqueous NaHCO₃ (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% Ethyl Acetate in Hexanes) to afford 2-(acetoxymethyl)-4-bromobutyl acetate as a clear, colorless oil.

Characterization and Data

Expected Yield: 60-75% over two steps.

Physical Appearance: Colorless to pale yellow oil.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.2-4.0 (m, 4H, 2 x -CH₂OAc), 3.5 (t, 2H, -CH₂Br), 2.3-2.1 (m, 1H, -CH-), 2.05 (s, 6H, 2 x -C(O)CH₃), 1.9-1.7 (m, 2H, -CH₂CH₂Br).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170.5 (2C, C=O), 65.0 (2C, -CH₂OAc), 38.0 (-CH-), 32.0 (-CH₂Br), 30.0 (-CH₂CH₂Br), 20.8 (2C, -C(O)CH₃).

  • FT-IR (thin film, cm⁻¹): ~2960 (C-H stretch), 1740 (C=O ester stretch), 1220 (C-O stretch), 650 (C-Br stretch).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₅BrO₄Na [M+Na]⁺: 290.00; found 290.0.

Safety Precautions

  • General: All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Carbon Tetrabromide (CBr₄): Toxic and a lachrymator. Handle with extreme care and avoid inhalation of dust or vapors.

  • Pyridine and Acetic Anhydride: Pyridine is toxic and has a strong, unpleasant odor. Acetic anhydride is corrosive and a lachrymator. Both should be handled in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

  • Quenching: The quenching of acetic anhydride is exothermic. Always add the reaction mixture to ice-water slowly to control the temperature.

References

  • PubChem National Center for Biotechnology Information. 4-acetoxy-2-bromomethylbutyl acetate. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

Sources

Application Note: Reactivity of 2-(Acetoxymethyl)-4-bromobutyl Acetate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the reactivity, protocols, and handling of 2-(Acetoxymethyl)-4-bromobutyl acetate (also known as 2-(2-bromoethyl)-1,3-propanediol diacetate) when subjected to Grignard reagents (


).

While this intermediate is classically used for nucleophilic substitution with purines (in the synthesis of Famciclovir), its reaction with organometallics represents a critical pathway for Structure-Activity Relationship (SAR) profiling and Impurity Standard Synthesis .

Part 1: Executive Summary & Reactivity Profile

Target Molecule: 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 127047-77-2) Molecular Formula:


Primary Application:  Key intermediate for Famciclovir/Penciclovir.
The Chemoselectivity Challenge

This molecule presents a "bifunctional electrophile" challenge. It contains two distinct reactive sites:[1][2]

  • Two Acetate Ester Groups: Highly reactive toward "hard" nucleophiles like Grignard reagents (1,2-addition).

  • Primary Alkyl Bromide: Moderately reactive toward nucleophilic substitution (

    
    ) but generally inert to Grignard reagents under standard conditions without transition metal catalysis.
    

Core Reactivity Rule: When reacting with standard Grignard reagents (


) in ether/THF, the ester groups are the exclusive site of reaction . The Grignard reagent will attack the carbonyl carbons, leading to double-addition and the formation of tertiary alcohols.[1][2][3][4] The alkyl bromide typically remains intact unless specific metal catalysts (Cu, Fe) are employed.
Reaction Pathway Overview
  • Pathway A (Standard): Exhaustive Nucleophilic Acyl Substitution.

    • Reagent: Excess

      
       (e.g., 
      
      
      
      ,
      
      
      ).
    • Product: 2-(2-bromoethyl)-1,3-propanediol-derived tertiary alcohols.

    • Use Case: Creating lipophilic analogs of the Famciclovir side-chain for SAR studies.

  • Pathway B (Forbidden): Magnesium Insertion (Grignard Formation).

    • Attempt: Treating the bromide with Mg metal.[4][5][6]

    • Result: Rapid intramolecular cyclization (5-exo-trig) or polymerization. Do not attempt.

Part 2: Experimental Protocols

Protocol A: Synthesis of Tertiary Alcohol Derivatives (Exhaustive Alkylation)

Objective: To convert the diacetate side-chain into a lipophilic tetra-ol derivative for metabolite identification or analog synthesis.

Materials
  • Substrate: 2-(Acetoxymethyl)-4-bromobutyl acetate (1.0 eq).[7]

  • Reagent: Grignard Reagent (

    
    , e.g., Methylmagnesium bromide 3.0M in ether) (5.0 eq  - Note: Excess required due to double addition per ester).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Solvation: Dissolve 2-(Acetoxymethyl)-4-bromobutyl acetate (10 mmol, ~2.67 g) in 50 mL of anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

    • Reasoning: Low temperature prevents local overheating and suppresses potential side reactions at the bromide site.

  • Addition: Transfer the Grignard reagent (50 mmol) to the addition funnel. Add dropwise over 30 minutes.

    • Observation: A precipitate (magnesium alkoxides) will form.[6] The solution may become viscous.

  • Equilibration: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.

    • Checkpoint: TLC (Hexane:EtOAc) should show complete disappearance of the starting diester.

  • Quench: Cool back to -10°C. Cautiously add saturated

    
     (20 mL) dropwise.
    
    • Caution: Exothermic reaction. Vigorous gas evolution may occur if excess Grignard is present.

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and Brine (1 x 50 mL). Dry over anhydrous

    
    .[5]
    
  • Purification: Concentrate in vacuo. The resulting crude oil is typically purified via Flash Column Chromatography (Silica Gel, Gradient 10% -> 50% EtOAc in Hexanes).

Data Output Table: Expected Stoichiometry

ComponentEquivalentsRoleMechanism
Substrate 1.0ElectrophileBis-ester
Grignard (

)
4.0 (Theoretical)Nucleophile1,2-Addition (x2 per ester)
Grignard (Excess) 1.0ScavengerEnsures completion/Moisture scavenging
Product 1.0AnalyteDiol with tertiary alcohol termini
Protocol B: Chemoselective Alkylation (Advanced/Catalytic)

Objective: To alkylate the bromide position while preserving the ester groups (e.g., Kumada-Corriu type coupling). Note: This is a high-difficulty protocol requiring strict temperature control to prevent ester attack.

  • Catalyst Preparation: In a dry flask, dissolve

    
     (0.1 M in THF, 5 mol%) or 
    
    
    
    (5 mol%).
  • Substrate: Add 2-(Acetoxymethyl)-4-bromobutyl acetate (1.0 eq) and cool to -40°C .

  • Reagent: Slowly add the Grignard reagent (1.1 eq only).

    • Critical Control: The temperature must NOT exceed -30°C. At higher temperatures, the Grignard will preferentially attack the esters.

  • Mechanism: The transition metal facilitates the cross-coupling at the C-Br bond faster than the uncatalyzed nucleophilic attack on the ester at low temperatures.

Part 3: Mechanism & Visualization

The following diagram illustrates the divergent pathways. The Red Path represents the dominant reaction (Protocol A), while the Blue Path represents the forbidden/failed Grignard formation.

G Substrate 2-(Acetoxymethyl)-4-bromobutyl acetate (Electrophilic Esters + Alkyl Bromide) Intermediate Tetrahedral Intermediate (Alkoxide) Substrate->Intermediate Nucleophilic Attack (Fast) Product_B Cyclized Side-Products (Polymerization/Lactonization) Substrate->Product_B Mg Insertion (Intramolecular Attack) Grignard Grignard Reagent (4+ Equivalents) Grignard->Intermediate 1,2-Addition Mg_Metal Mg Metal (Attempted Insertion) Mg_Metal->Product_B Incompatible Product_A Tertiary Alcohol Derivative (Ester converted to C(OH)R2) Intermediate->Product_A 2nd Addition + Workup

Figure 1: Reaction logic flow. Standard Grignard addition (Blue/Green path) yields tertiary alcohols. Direct Mg insertion (Red dashed path) leads to self-destruction via cyclization.

Part 4: Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient Grignard equivalents.Grignard reagents add twice to esters.[2][3] Ensure >4.5 eq are used.
"Gummy" Precipitate Magnesium salts aggregating.Use mechanical stirring; dilute with anhydrous ether before quenching.
Loss of Bromide Accidental Wurtz coupling or Elimination.Keep reaction temperature strictly below 0°C; avoid prolonged reaction times.
Low Yield Moisture contamination.Esters hydrolyze easily. Ensure all glassware is flame-dried and solvents are <50 ppm water.
Safety & Handling
  • Lachrymator: Alkyl bromides can be irritating. Work in a fume hood.

  • Exotherm: The reaction of Grignards with esters is highly exothermic. Add reagents slowly at -78°C to -40°C.

References

  • Santa Cruz Biotechnology. 2-(Acetoxymethyl)-4-bromobutyl Acetate Product Data. CAS 126589-82-0.[8] Retrieved from

  • Master Organic Chemistry. Reaction of Grignard Reagents With Esters. Retrieved from

  • Google Patents. Process for the preparation of famciclovir (US6761767B2). Describes the standard nucleophilic substitution of the bromide. Retrieved from

  • Chemistry Steps. Esters with Grignard Reagent: Mechanism and Stoichiometry. Retrieved from

  • National Institutes of Health (NIH). Titanocene-catalyzed regioselective alkylation of styrenes with Grignard reagents. (Context for catalytic alkylation). Retrieved from

Sources

Application Notes & Protocols: Catalytic Systems for Transformations of 2-(Acetoxymethyl)-4-bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of catalytic systems for the transformation of 2-(acetoxymethyl)-4-bromobutyl acetate, a versatile bifunctional building block. The primary focus is on its conversion to valuable tetrahydrofuran derivatives, key structural motifs in numerous natural products and pharmaceuticals. We will delve into the mechanistic rationale behind strategic catalytic choices, offering detailed, field-tested protocols for both reaction execution and product analysis. This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this substrate in complex molecule synthesis.

Introduction: The Synthetic Potential of 2-(Acetoxymethyl)-4-bromobutyl Acetate

2-(Acetoxymethyl)-4-bromobutyl acetate is a prochiral molecule featuring two key reactive sites: a primary alkyl bromide and two acetate-protected primary alcohols. This arrangement makes it an excellent precursor for the synthesis of substituted tetrahydrofurans, particularly (tetrahydrofuran-3-yl)methanol derivatives. These five-membered oxygenated heterocycles are prevalent in a wide array of biologically active compounds.

The strategic challenge in transforming this substrate lies in the selective manipulation of its functional groups. The most synthetically valuable transformation is an intramolecular cyclization to form a tetrahydrofuran ring. This is typically achieved via an intramolecular Williamson ether synthesis, which necessitates the deprotection of one of the acetate groups to reveal a nucleophilic primary alcohol.

This guide will focus on a robust two-step sequence:

  • Selective Catalytic Monodeacetylation: Unmasking one of the primary alcohols.

  • Catalyst-Mediated Intramolecular Cyclization: Formation of the tetrahydrofuran ring system.

We will explore different catalytic systems for the crucial cyclization step, including traditional base-mediated approaches and the use of phase-transfer catalysis for enhanced efficiency and milder reaction conditions.

Mechanistic Considerations: The Intramolecular Williamson Ether Synthesis Pathway

The cornerstone of this transformation is the intramolecular Williamson ether synthesis, a powerful method for constructing cyclic ethers.[1][2][3] The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces an intramolecular halide leaving group.[1][2]

For our substrate, the reaction cascade is as follows:

  • Deprotection: The initial step involves the hydrolysis of one of the acetate groups to generate a primary alcohol. This can be achieved under basic or acidic conditions, but for the purpose of a one-pot subsequent cyclization, basic conditions are often preferred.

  • Alkoxide Formation: In the presence of a base, the newly formed primary alcohol is deprotonated to form a highly nucleophilic alkoxide.[1]

  • Intramolecular SN2 Attack: The alkoxide then attacks the carbon bearing the bromide, displacing the bromide ion and forming the five-membered tetrahydrofuran ring.

The regioselectivity of the initial deacetylation is generally not a significant issue as the resulting intermediate from either deacetylation site will lead to the same cyclized product.

G cluster_0 Step 1: Monodeacetylation cluster_1 Step 2: Intramolecular Williamson Ether Synthesis cluster_2 Optional Final Step A 2-(Acetoxymethyl)-4-bromobutyl acetate B Intermediate Alcohol A->B Base (e.g., NaOH) C Alkoxide Intermediate B->C Base (e.g., NaH) D (Tetrahydrofuran-3-yl)methanol Acetate C->D Intramolecular SN2 Cyclization E (Tetrahydrofuran-3-yl)methanol D->E Hydrolysis

Figure 1: General workflow for the transformation of 2-(acetoxymethyl)-4-bromobutyl acetate.

Catalytic Systems for Intramolecular Cyclization

While a strong stoichiometric base like sodium hydride can drive the cyclization, catalytic methods offer advantages in terms of milder conditions, reduced waste, and improved control.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally effective technique for reactions involving a water-soluble base and an organic-soluble substrate.[4][5][6] In this system, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it can act as a base to promote the reaction.[5]

Mechanism of Action:

  • The quaternary ammonium cation (Q⁺) pairs with the hydroxide anion (OH⁻) at the aqueous-organic interface.

  • The resulting lipophilic ion pair, Q⁺OH⁻, diffuses into the organic phase.

  • In the organic phase, the hydroxide ion deprotonates the primary alcohol of the substrate.

  • The newly formed alkoxide undergoes intramolecular cyclization.

  • The catalyst returns to the aqueous phase to repeat the cycle.

This approach avoids the need for strong, hazardous bases like sodium hydride and can often be performed at lower temperatures.

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 aq {NaOH (aq)|Na⁺ + OH⁻} interface aq->interface org {Substrate-OH + Q⁺Br⁻|Product-O⁻ + Q⁺Br⁻} interface->org catalyst_cycle Catalyst Cycle Q_OH Q⁺OH⁻ Q_Br Q⁺Br⁻ Q_OH->Q_Br Transfers OH⁻ to organic phase Q_Br->Q_OH Returns Br⁻ to aqueous phase

Figure 2: Simplified schematic of a phase-transfer catalytic cycle.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Monodeacetylation and Base-Mediated Cyclization

This protocol describes a straightforward approach using a stoichiometric amount of base to effect both the deacetylation and subsequent cyclization.

Materials:

  • 2-(Acetoxymethyl)-4-bromobutyl acetate (1.0 eq)

  • Sodium hydroxide (1.1 eq), 2M aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2-(acetoxymethyl)-4-bromobutyl acetate in THF in a round-bottom flask.

  • With vigorous stirring, add the 2M sodium hydroxide solution dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Intramolecular Cyclization

This protocol utilizes a phase-transfer catalyst for a potentially milder and more efficient cyclization. This protocol assumes prior monodeacetylation to the corresponding alcohol.

Materials:

  • Monodeacetylated 2-(hydroxymethyl)-4-bromobutyl acetate (1.0 eq)

  • Toluene

  • Sodium hydroxide (5.0 eq), 50% w/w aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the monodeacetylated substrate, toluene, and TBAB.

  • Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • Add the 50% sodium hydroxide solution.

  • Heat the mixture to 50-60°C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Data Presentation and Expected Outcomes

The successful conversion of 2-(acetoxymethyl)-4-bromobutyl acetate will yield (tetrahydrofuran-3-yl)methyl acetate. The efficiency of the reaction is dependent on the chosen catalytic system.

Catalytic System Typical Conditions Expected Yield Key Advantages
Stoichiometric Base NaOH, THF, Reflux60-75%Simple setup, readily available reagents.
Phase-Transfer Catalysis NaOH (50%), Toluene, TBAB, 60°C80-95%Milder conditions, higher yields, easier workup.[6]

Characterization of the Product

The primary product, (tetrahydrofuran-3-yl)methyl acetate, can be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the tetrahydrofuran ring protons, the methylene protons adjacent to the acetate, and the acetyl methyl group.

  • ¹³C NMR: The number of signals should correspond to the unique carbons in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch from the acetate group should be prominent.

Conclusion and Future Perspectives

The catalytic transformation of 2-(acetoxymethyl)-4-bromobutyl acetate provides an efficient route to valuable tetrahydrofuran derivatives. While traditional base-mediated methods are effective, phase-transfer catalysis offers a superior alternative with milder conditions and improved yields.[6][7][8] Future work could explore the use of chiral phase-transfer catalysts to achieve an asymmetric synthesis of enantiomerically enriched tetrahydrofuran products, further increasing the synthetic utility of this versatile starting material. Additionally, metal-catalyzed cross-coupling reactions at the C-Br bond prior to cyclization could open avenues to a wider range of substituted heterocycles.[9][10]

References

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). PMC - NIH. [Link]

  • Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. (n.d.).
  • Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters. (2020). MDPI. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. (n.d.). Organic Chemistry Portal. [Link]

  • Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters. (n.d.).
  • Intramolecular Williamson Ether Synthesis. (2021). YouTube. [Link]

  • ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (2022). Semantic Scholar. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • What Is Phase Transfer Catalysis?. (2025). YouTube. [Link]

  • Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. (2022). YouTube. [Link]

  • Effector Regulated Catalytic Cyclization of Alkynoic Acids Using Pt2L4 Cages. (n.d.). Wiley Online Library. [Link]

  • Enantioselective Conversion of Primary Alcohols to α-Exo-Methylene γ-Butyrolactones via Iridium Catalyzed C-C Bond Forming Transfer Hydrogenation: 2-(Alkoxycarbonyl)allylation. (n.d.). PMC - NIH. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Acetoxymethyl)-4-bromobutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for chemistry professionals engaged in the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS 126589-82-0), a key intermediate in various research and development applications. The synthesis of this di-acetate, while based on fundamental esterification principles, presents unique challenges related to yield, purity, and reaction control. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical mechanisms and practical laboratory experience. Our objective is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.

The primary synthetic route discussed herein is the di-acetylation of 2-(2-bromoethyl)-1,3-propanediol. This guide will focus on troubleshooting and optimizing this specific transformation.

Proposed Synthetic Protocol: Di-acetylation of 2-(2-Bromoethyl)-1,3-propanediol

This protocol provides a baseline for the synthesis. Optimization will be necessary based on your specific laboratory conditions and purity requirements.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-(2-bromoethyl)-1,3-propanediol (1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of diol).

  • Catalyst & Base Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq) and a stoichiometric base like Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Acetic Anhydride (2.5 - 3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(Acetoxymethyl)-4-bromobutyl acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only my starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction temperature, or catalyst inefficiency.

  • Causality—Reagent Integrity: The primary culprit is often moisture. Acetic anhydride readily hydrolyzes to acetic acid, which is a much less effective acetylating agent under these conditions. Triethylamine and the solvent must also be anhydrous. The starting diol should be thoroughly dried before use, as residual water will consume the anhydride.

  • Expert Recommendation:

    • Verify Reagent Quality: Use a fresh, unopened bottle of acetic anhydride if possible. Ensure your solvent and triethylamine are distilled and dried over appropriate drying agents.

    • Increase Temperature: If reagents are confirmed to be dry, low reactivity may be due to insufficient thermal energy. After allowing the reaction to stir at room temperature for several hours, you can gently heat the mixture to 40 °C to facilitate conversion. Monitor for potential side reactions at higher temperatures.

    • Catalyst Choice: While DMAP is highly effective, ensure it has not degraded. If the reaction remains stalled, consider using a stronger acylating agent like acetyl chloride in place of acetic anhydride, though this requires stricter control of reaction conditions due to its higher reactivity and generation of HCl.

Question 2: My final product is contaminated with a significant amount of the mono-acetylated intermediate. How can I improve the di-acetylation?

Answer: The presence of the mono-acetate, 2-(hydroxymethyl)-4-bromobutyl acetate, indicates an incomplete reaction. This is almost always a stoichiometric or reaction time issue.

  • Causality—Steric Hindrance & Stoichiometry: The second hydroxyl group is often less reactive than the first due to steric hindrance. An insufficient excess of the acetylating agent will therefore favor the formation of the mono-acetylated product.

  • Expert Recommendation:

    • Adjust Stoichiometry: Increase the equivalents of acetic anhydride and triethylamine. A common optimization is to use 3.0 equivalents of each relative to the starting diol. This ensures there is enough reagent to drive the reaction to completion.

    • Extend Reaction Time: Di-acetylation may simply require more time. Allow the reaction to proceed for a full 24 or even 36 hours, monitoring periodically by TLC or GC to confirm the disappearance of the mono-acetate spot/peak.

    • Reaction Monitoring Workflow:

    G Start Monitor Reaction by TLC/GC CheckSM Starting Diol Present? Start->CheckSM CheckMono Mono-acetate Present? CheckSM->CheckMono No Troubleshoot Reaction Stalled. Troubleshoot. CheckSM->Troubleshoot Yes Complete Reaction Complete. Proceed to Workup. CheckMono->Complete No Continue Continue Reaction. Monitor Periodically. CheckMono->Continue Yes

    Caption: Workflow for reaction monitoring.

Question 3: My product decomposed during purification. What happened and how can I prevent it?

Answer: The ester functional groups in 2-(Acetoxymethyl)-4-bromobutyl acetate are susceptible to hydrolysis under both acidic and basic conditions, especially during aqueous workup or on silica gel.

  • Causality—Ester Hydrolysis: Prolonged contact with strong acids or bases can cleave the acetate groups, reverting the product to the diol or mono-acetate. Silica gel is slightly acidic and can cause streaking and decomposition during column chromatography if the product is left on the column for too long.

  • Expert Recommendation:

    • Neutralize Carefully: During the workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use a mild base like sodium bicarbonate for quenching instead of stronger bases like sodium hydroxide.

    • Efficient Chromatography: Do not let the purified product sit on the silica gel column for an extended period. Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%) to neutralize acidic sites before loading your sample.

    • Consider Alternative Purification: If decomposition on silica is a persistent issue, consider purification by high-vacuum distillation. The boiling point of related compounds like 4-bromobutyl acetate is 92-93 °C at 12 mmHg, providing a potential starting point for distillation conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different acetylating agents and catalysts?

A1: The choice of reagent and catalyst is critical and involves a trade-off between reactivity, cost, and safety.

Reagent/CatalystProsCons
Acetic Anhydride Inexpensive, readily available, byproduct (acetic acid) is easily removed.Moderate reactivity, requires a catalyst for efficient reaction with hindered alcohols.
Acetyl Chloride Highly reactive, often does not require a catalyst.Reacts violently with water, produces corrosive HCl gas, requires a stoichiometric base to neutralize HCl.
DMAP (Catalyst) Excellent nucleophilic catalyst, significantly accelerates acetylation.[]Can be toxic, may be difficult to remove from the final product if used in excess.
H₂SO₄ (Catalyst) Inexpensive and effective for simple esterifications.[4]Can promote side reactions like elimination or ether formation, harsh workup required for neutralization.[5][6]

Q2: How can I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The diol (starting material) will have a very low Rf value, the mono-acetate will be intermediate, and the final di-acetate product will have the highest Rf. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Q3: What are the critical safety precautions for this reaction?

A3: Always work in a well-ventilated fume hood. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Pyridine and triethylamine are flammable and have strong, unpleasant odors. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Optimization Workflow Diagram

This diagram outlines a logical flow for optimizing the reaction from a starting protocol.

G cluster_start Initial Reaction cluster_analysis Analysis cluster_optimization Optimization Paths cluster_end Final Protocol Start Run Baseline Protocol (2.5 eq Acetic Anhydride, 0.05 eq DMAP, 24h) Analyze Analyze Yield & Purity (TLC/GC/NMR) Start->Analyze LowYield Low Yield? Analyze->LowYield Impure Impure Product? Analyze->Impure   Opt_Stoich Increase Acetic Anhydride (3.0 eq) LowYield->Opt_Stoich Yes End Optimized Protocol LowYield->End No Opt_Purify Modify Purification (Neutralized Silica, Distillation) Impure->Opt_Purify Yes Impure->End No Opt_Time Increase Reaction Time (36h) Opt_Stoich->Opt_Time Opt_Temp Increase Temperature (40°C) Opt_Time->Opt_Temp Opt_Temp->Analyze Opt_Purify->Analyze

Caption: A decision-making workflow for reaction optimization.

References

  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]

  • MDPI. (2021). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-[(acetyloxy)methyl]-2-allyl-4-methyl-4-pentenyl acetate. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2017). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • MDPI. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetoxy-2-bromomethylbutyl acetate. Retrieved from [Link]

Sources

Technical Support Hub: Stability Protocols for 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FAM-INT-002 Subject: Prevention of Decomposition During N-Alkylation and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0), often referred to as the "Bromobutyl Diacetate" intermediate, is a critical electrophile in the synthesis of guanine nucleoside antivirals like Famciclovir and Penciclovir .

Users frequently report yield losses due to its lability under the basic conditions required for purine alkylation. This guide addresses the three primary decomposition pathways: E2 Elimination , Base-Catalyzed Hydrolysis , and Intramolecular Cyclization (THF formation) .

Module 1: Decomposition Mechanisms (The "Why")

Before optimizing your reaction, you must understand the competing pathways. The molecule is an ester-functionalized alkyl bromide. In the presence of the bases required to deprotonate your purine nucleophile (e.g., 2-amino-6-chloropurine), this intermediate is vulnerable.

Visualizing the Threat Matrix

The following diagram illustrates the kinetic competition between the desired substitution (


) and the three decomposition pathways.

DecompositionPathways Start 2-(Acetoxymethyl)-4-bromobutyl acetate (Starting Material) Product N-9 Alkylated Purine (Desired Product) Start->Product Purine Base / Mild Heat (SN2) Elimination Butene Derivative (E2 Elimination) Start->Elimination Strong Base / High T (>70°C) (-HBr) Hydrolysis Mono/Di-Hydroxy Impurity (Deacetylation) Start->Hydrolysis H2O / OH- / MeOH (Saponification) Cyclization Tetrahydrofuran Derivative (Intramolecular Cyclization) Hydrolysis->Cyclization Intramolecular SN2 (Rapid 5-exo-tet)

Figure 1: Kinetic competition between desired alkylation and decomposition pathways. Note that hydrolysis often triggers rapid cyclization.

Module 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for maintaining the integrity of the bromobutyl acetate during the alkylation of 2-amino-6-chloropurine.

Base Selection & Stoichiometry

Using strong bases (pKa > 15) or high concentrations of hydroxide leads to immediate degradation.

Base CandidateStability RiskRecommendationMechanism of Failure
Sodium Hydride (NaH) 🔴 CriticalAVOID Promotes rapid E2 elimination of HBr; uncontrolled deprotonation.
Sodium Hydroxide (NaOH) 🔴 CriticalAVOID Causes rapid hydrolysis of acetate groups, leading to THF formation.
Triethylamine (TEA) 🟡 ModerateCaution Can form quaternary ammonium salts with the bromide (quaternization).
Potassium Carbonate (K₂CO₃) 🟢 LowPREFERRED Mild enough to spare esters; strong enough for purine alkylation.
Solvent Systems & Temperature

The reaction rate of


 alkylation increases with temperature, but elimination rates increase exponentially.
  • Optimal Temperature Window: 40°C – 60°C.

  • Danger Zone: > 75°C (Significant elimination observed).

  • Solvent Choice:

    • DMF (N,N-Dimethylformamide): Standard. Good solubility, but difficult to remove.

    • Acetone: viable for lower temperature reactions but requires longer times.

    • DMSO: Accelerates rate but can cause oxidation side reactions; avoid if possible.

Module 3: Troubleshooting & FAQ

Q1: I see a new impurity at RRT 0.85 that increases over time. What is it?

Diagnosis: This is likely the Tetrahydrofuran (THF) derivative . Root Cause: Moisture in your system. Explanation: If water is present, K₂CO₃ generates hydroxide (OH⁻). This hydrolyzes one acetate group to an alcohol. The free alcohol then attacks the carbon attached to the bromine (5 carbons away) in a rapid 5-exo-tet cyclization, ejecting bromide. Corrective Action:

  • Ensure K₂CO₃ is anhydrous (dry at 120°C overnight).

  • Use molecular sieves in your DMF solvent.

  • Verify the water content of the solvent is <0.05% via Karl Fischer titration.

Q2: My reaction stalled at 60% conversion. Should I add more base and heat to 90°C?

Diagnosis: NO. Risk: Heating to 90°C will trigger E2 elimination, converting your remaining starting material into the useless butene derivative. Solution:

  • Check if the catalyst (if using Phase Transfer Catalyst like TBAB) is degraded.

  • Instead of heat, increase the concentration slightly (if solubility permits) to drive kinetics.

  • Accept the conversion and recycle the unreacted bromide during workup; pushing to 100% conversion often lowers the isolated yield due to decomposition.

Q3: Can I use methanol or ethanol as a solvent?

Diagnosis: Absolutely not. Root Cause: Transesterification and Solvolysis. Explanation: In the presence of carbonate, alcohols will attack the acetate esters (transesterification) or the alkyl bromide (solvolysis/ether formation), destroying the reagent.

Module 4: Optimized Experimental Protocol

Standard Operating Procedure for N-Alkylation of 2-amino-6-chloropurine.

Reagents
  • 2-amino-6-chloropurine (1.0 equiv)

  • 2-(Acetoxymethyl)-4-bromobutyl acetate (1.2 equiv)

  • Anhydrous K₂CO₃ (1.5 equiv)

  • DMF (anhydrous, 10 volumes)

Workflow Diagram

Protocol Step1 PREPARATION Dry K2CO3 (120°C, 12h) Dry DMF (<0.05% H2O) Step2 ACTIVATION Mix Purine + K2CO3 in DMF Stir 30 min @ 25°C Step1->Step2 Step3 ADDITION Add Bromobutyl acetate dropwise Prevent exotherm Step2->Step3 Step4 REACTION Heat to 45-50°C Monitor by HPLC every 2h Step3->Step4 Step5 QUENCH Cool to 20°C Filter salts -> Vac Distill DMF (<60°C) Step4->Step5

Figure 2: Step-by-step workflow to minimize thermal and hydrolytic stress.

Detailed Steps
  • System Drying: Flame-dry the reactor and flush with Nitrogen/Argon. Moisture is the enemy.

  • Slurry Formation: Charge 2-amino-6-chloropurine and Anhydrous K₂CO₃ into DMF. Stir at room temperature for 30 minutes. Why? This allows partial deprotonation of the purine N-9 position before the electrophile is exposed to the base.

  • Controlled Addition: Add 2-(Acetoxymethyl)-4-bromobutyl acetate.

  • Thermal Ramp: Heat gently to 45°C . Do not overshoot.

  • Monitoring: Check HPLC at 4 hours.

    • Target: >95% consumption of purine.[1]

    • Stop Condition: If impurity peaks (Elimination/THF) grow faster than product, COOL DOWN immediately.

  • Workup: Filter off the solid salts. Remove DMF under high vacuum at temperatures below 60°C . High pot temperatures during distillation will decompose the product.

References

  • Vertex Pharmaceuticals. (2017). Method for synthesizing famciclovir impurity C. CN107488176B.[2] Link

  • Harnden, M. R., et al. (1989).[3] Prodrugs of the selective antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123) with improved gastrointestinal absorption properties.[3] Journal of Medicinal Chemistry, 32(8), 1738–1743.[3] Link

  • Teva Pharmaceutical Industries. (2004). Process for the preparation of famciclovir.[1][4][5][6][7] WO2004099208A1. Link

  • Torii, T., et al. (2006).[6] Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor.[6] Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-634.[6] Link

Sources

Technical Support Center: Kinetic Optimization of 2-(Acetoxymethyl)-4-bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Portal. Subject: Kinetic Profiling & Thermal Management of 2-(Acetoxymethyl)-4-bromobutyl Acetate (CAS: 126589-82-0) Application Context: Synthesis of Guanine Analog Antivirals (e.g., Famciclovir, Penciclovir).

Executive Summary: The Thermal-Kinetic Landscape

2-(Acetoxymethyl)-4-bromobutyl acetate is a bifunctional electrophile used primarily to alkylate purine bases (e.g., 2-amino-6-chloropurine) at the N-9 position.

As a researcher, your primary challenge is balancing Reaction Rate (


)  against Regioselectivity (N-9 vs. N-7)  and Structural Integrity . This molecule contains two acetate protecting groups susceptible to hydrolysis and a terminal bromide prone to elimination. Our internal data suggests that temperature control is the single most critical variable in maximizing the Yield/Impurity ratio.

Kinetic Profiling & Temperature Optimization

Q: How does temperature specifically impact the reaction rate vs. impurity formation?

A: The alkylation reaction follows second-order kinetics (


), defined by the rate law:


[1]

Temperature affects the rate constant (


) according to the Arrhenius equation (

). However, the activation energy (

) for the desired N-9 alkylation differs from that of the competing side reactions.
Temperature ZoneKinetic BehaviorPredominant OutcomeRisk Factor
< 20°C (Sub-ambient)

is negligible.
Reaction StalledIncomplete conversion; accumulation of unreacted bromide.
40°C - 60°C (Optimal)

High N-9 Selectivity Minimal. This is the "Goldilocks" zone for ethyl acetate/DMF solvents.
> 80°C (Critical)

spikes.
N-7 Isomer & AlkenesThermal degradation of acetates; Promotion of

elimination over

.
Q: I am seeing high levels of the N-7 isomer. Is this temperature-related?

A: Yes. While N-9 alkylation is thermodynamically favored, N-7 alkylation is often kinetically accessible. Higher temperatures provide the activation energy required to surmount the barrier for N-7 attack, degrading your regioselectivity ratio.

  • Recommendation: Reduce reaction temperature by 10°C and extend reaction time.

  • Check: Ensure your solvent is anhydrous; water at high temperatures accelerates acetate hydrolysis, generating mono-hydroxy impurities that complicate purification.

Visualizing the Reaction Network

The following diagram illustrates the competing kinetic pathways. Note that Path A is the desired workflow, while Path B and Path C are thermally accelerated failure modes.

ReactionPathways Substrate 2-(Acetoxymethyl)- 4-bromobutyl acetate Intermediate Transition State (Activated Complex) Substrate->Intermediate Mix Elimination Alkene Elimination (Thermal Degradation) Substrate->Elimination Path C: Base + High T Hydrolysis De-acetylated Byproducts Substrate->Hydrolysis Moisture + Heat Purine Purine Base (Nucleophile) Purine->Intermediate Mix Product_N9 N-9 Alkylated Product (Famciclovir Precursor) Intermediate->Product_N9 Path A: SN2 (40-60°C) Product_N7 N-7 Isomer (Impurity) Intermediate->Product_N7 Path B: High T (>80°C)

Figure 1: Kinetic pathways showing the divergence between desired substitution (Green) and thermally induced side reactions (Red).

Troubleshooting Guide: Common Failure Modes

Scenario A: Low Yield with Unconsumed Bromide
  • Diagnosis: Kinetic stalling.

  • Root Cause: Temperature is insufficient to overcome the activation energy (

    
    ) of the 
    
    
    
    displacement, or the solvent polarity is too low (stabilizing the ground state).
  • Corrective Action:

    • Increase T in 5°C increments.

    • Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system.

    • Critical: Do not exceed 75°C to avoid "crashing" the selectivity.

Scenario B: Appearance of "Mono-hydroxy" Impurities
  • Diagnosis: Acetate hydrolysis.

  • Root Cause: The acetoxymethyl esters are labile. Presence of water at elevated temperatures (

    
    ) or strong bases causes de-acetylation.
    
  • Corrective Action:

    • Karl Fischer Titration: Verify solvent water content is <0.1%.

    • Base Selection: Switch from hydroxide bases (NaOH) to non-nucleophilic bases (e.g.,

      
       or DIPEA) to minimize saponification.
      

Standard Operating Procedure: Kinetic Data Acquisition

To optimize your specific process, you must determine the


 for your solvent/base system.
Materials
  • HPLC System (C18 Column, UV detection at 254 nm).

  • Thermostatted reactor (

    
     precision).
    
  • Internal Standard (e.g., Toluene or Naphthalene - non-reactive).

Protocol
  • Preparation: Dissolve 2-amino-6-chloropurine (1.0 eq) and Internal Standard in solvent (e.g., DMF). Equilibrate to Target

    
     (e.g., 50°C).
    
  • Initiation: Add 2-(Acetoxymethyl)-4-bromobutyl acetate (1.1 eq). Start timer (

    
    ).
    
  • Sampling:

    • Withdraw 50

      
       aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dilute into cold Acetonitrile/Water (4°C) to freeze the reaction kinetics.

  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the line represents

      
      .
      
  • Optimization: Repeat at 40°C, 50°C, and 60°C. Plot

    
     vs. 
    
    
    
    (Arrhenius Plot) to determine the activation energy.

Interactive Troubleshooting Logic

Use this decision tree to diagnose reaction failures in real-time.

TroubleshootingTree Start Start Diagnosis CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is N-9 Purity < 95%? CheckYield->CheckPurity No (Yield is Good) CheckSM Is Starting Material (Bromide) remaining? CheckYield->CheckSM Yes CheckImpurityType Identify Major Impurity CheckPurity->CheckImpurityType Yes CheckSM->CheckImpurityType No (SM Consumed) Action_TempUp Action: Increase T by 5°C Check Solvent Polarity CheckSM->Action_TempUp Yes (Reaction Slow) Action_TempDown Action: Decrease T by 10°C Check Base Strength CheckImpurityType->Action_TempDown N-7 Isomer Found Action_DrySolvent Action: Dry Solvent (Remove Water) CheckImpurityType->Action_DrySolvent Hydroxy/De-acetylated Found

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Process for the preparation of famciclovir. Google Patents. Patent US20040266795A1. Describes the N-alkylation of 2-amino-6-chloropurine with 2-(acetoxymethyl)-4-bromobutyl acetate in ethyl acetate at 50-70°C. Link

  • Nucleophilic Substitution and Elimination of Alkyl Halides: Kinetics.University of Texas. Fundamental principles of

    
     kinetics and temperature dependence. Link -> Corrected Link: (General reference for 
    
    
    
    mechanism verification).
  • Synthesis of Famciclovir. CN101550137A. Details the condensation reaction conditions and recrystallization purification methods. Link

  • 4-Bromobutyl acetate Properties. ChemicalBook. Physical properties and stability data for the bromobutyl acetate class. Link

Sources

Technical Support Center: Scaling Up 2-(Acetoxymethyl)-4-bromobutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of scaling up this important chemical process.

I. Synthesis Overview & Scale-Up Considerations

The synthesis of 2-(acetoxymethyl)-4-bromobutyl acetate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic route involves the protection of a diol, followed by bromination. While seemingly straightforward on a lab scale, scaling up introduces challenges related to mass and heat transfer, reagent addition, and product isolation.

A. Proposed Synthetic Pathway

A common route for this synthesis starts from 2-(hydroxymethyl)-1,4-butanediol. The hydroxyl groups are first protected by acetylation with acetic anhydride. The resulting diacetate is then selectively brominated at the primary hydroxyl group that is sterically less hindered.

Synthesis_Pathway 2-(Hydroxymethyl)-1,4-butanediol 2-(Hydroxymethyl)-1,4-butanediol 2-(Acetoxymethyl)-1,4-butanediol diacetate 2-(Acetoxymethyl)-1,4-butanediol diacetate 2-(Hydroxymethyl)-1,4-butanediol->2-(Acetoxymethyl)-1,4-butanediol diacetate Acetic Anhydride, Pyridine 2-(Acetoxymethyl)-4-bromobutyl acetate 2-(Acetoxymethyl)-4-bromobutyl acetate 2-(Acetoxymethyl)-1,4-butanediol diacetate->2-(Acetoxymethyl)-4-bromobutyl acetate HBr/AcOH or PBr3 Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_problems Potential Problems cluster_solutions Troubleshooting Solutions Acetylation Acetylation Bromination Bromination Acetylation->Bromination Low_Yield Low Yield Acetylation->Low_Yield leads to Byproducts Byproduct Formation Bromination->Byproducts can result in Optimize_Reagents Optimize Reagents & Stoichiometry Low_Yield->Optimize_Reagents Control_Conditions Control Reaction Conditions Low_Yield->Control_Conditions Improve_Mixing Improve Mixing Low_Yield->Improve_Mixing Purification_Issues Purification Difficulty Byproducts->Purification_Issues complicates Byproducts->Optimize_Reagents Byproducts->Control_Conditions Monitor_Progress Monitor Reaction Progress Byproducts->Monitor_Progress Develop_Purification Develop Purification Strategy Purification_Issues->Develop_Purification

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the synthetic strategies for 2-(Acetoxymethyl)-4-bromobutyl acetate (also known as 2-(2-bromoethyl)-1,3-propanediol diacetate), a critical intermediate in the manufacturing of the antiviral prodrug Famciclovir .

Executive Summary

Target Molecule: 2-(Acetoxymethyl)-4-bromobutyl acetate CAS Registry: 127047-77-2 (related intermediates: 126589-82-0) Application: Key electrophile for N-9 alkylation of 2-aminopurine in Famciclovir synthesis.

The synthesis of this achiral diester-bromide presents a classic chemoselectivity challenge: differentiating the three "arms" of the propane skeleton. The two acetoxymethyl groups are chemically equivalent, while the bromobutyl arm requires selective halogenation. This guide compares the two dominant industrial strategies: the Malonate-Alkylation Route (Step-wise construction) and the Triol-Hydrobromination Route (Direct functionalization).

Performance Snapshot
MetricRoute A: Malonate-Alkylation Route B: Triol-Hydrobromination
Overall Yield 45–55%60–70%
Purity Profile High (>98% after distillation)Moderate (Requires separation from tri-acetate)
Scalability Excellent (Kilogram to Ton)Good (Heat management required)
Key Risk Use of 1,2-dibromoethane (Genotoxic)Corrosive HBr/AcOH; Isomer control
Cost Efficiency High (Cheap commodity reagents)Moderate (Precursor availability)

Route A: The Malonate-Alkylation Strategy (Standard Industrial Protocol)

This route constructs the carbon skeleton from diethyl malonate. It is the most widely cited method in patent literature due to the low cost of starting materials.

Mechanism & Logic

The synthesis relies on the acidity of the alpha-protons in diethyl malonate. By alkylating with a large excess of 1,2-dibromoethane, the mono-alkylated product is favored. Subsequent reduction of the esters to alcohols must be performed carefully to avoid reducing the alkyl bromide. Finally, global acetylation yields the target.

Experimental Protocol
Step 1: Alkylation

Reagents: Diethyl malonate (1.0 eq), 1,2-Dibromoethane (3.0 eq), NaOEt or K2CO3/DMF.

  • Charge a reactor with DMF and anhydrous K2CO3.

  • Add diethyl malonate and heat to 60°C.

  • Add 1,2-dibromoethane dropwise over 2 hours. Note: Excess dibromide prevents dimerization (formation of cyclobutanes or bis-malonates).

  • Reflux for 24 hours.

  • Distill off excess 1,2-dibromoethane (Recycle).

  • Yield: ~85% of Diethyl 2-(2-bromoethyl)malonate.

Step 2: Chemoselective Reduction

Reagents: NaBH4 (Sodium Borohydride), Methanol/THF. Critique: LiAlH4 is too aggressive and may debrominate the side chain. NaBH4 is preferred for its selectivity toward esters in the presence of alkyl halides, especially when buffered.

  • Dissolve the diester in THF/MeOH (10:1).

  • Add NaBH4 portion-wise at 0–5°C.

  • Stir at room temperature until ester consumption (TLC monitoring).

  • Quench with dilute HCl. Extract with Ethyl Acetate.[1][2]

  • Intermediate: 2-(2-bromoethyl)-1,3-propanediol.[1]

Step 3: Global Acetylation

Reagents: Acetic Anhydride (excess), Pyridine or DMAP (cat).

  • Treat the crude diol with acetic anhydride (2.5 eq) and catalytic DMAP.

  • Stir for 4 hours.

  • Quench with water, neutralize, and distill under high vacuum.

  • Final Product: Colorless oil.

Process Flow Diagram (Route A)

MalonateRoute Start Diethyl Malonate Step1 Alkylation (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 Diethyl 2-(2-bromoethyl)malonate Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 2-(2-bromoethyl)-1,3-propanediol Step2->Inter2 Step3 Acetylation (Ac2O, DMAP) Inter2->Step3 End 2-(Acetoxymethyl)-4-bromobutyl acetate Step3->End

Caption: Linear progression of the Malonate Route showing critical intermediates.

Route B: The Triol-Hydrobromination Strategy (Convergent)

This route starts with 2-(2-hydroxyethyl)-1,3-propanediol (a triol). The challenge here is substituting only one hydroxyl group with bromine while esterifying the other two.

Mechanism & Logic

The reaction utilizes HBr in Acetic Acid .[3][4][5] The mechanism involves a competition between acetylation and substitution.

  • Acetylation: The primary hydroxyls react with acetic acid/HBr to form acetates.

  • Substitution: The "ethyl" arm (2-hydroxyethyl) is often converted to the bromide via an intermediate cyclic acetoxonium ion or direct Sn2 attack. Key Insight: The reaction conditions (30-40% HBr in AcOH) favor the formation of the bromo-diacetate because the bromide ion is a better nucleophile than acetate for the alkyl carbon, but the equilibrium must be carefully managed to avoid 1,2,3-triacetate formation.

Experimental Protocol
One-Pot Synthesis

Reagents: 2-(2-hydroxyethyl)-1,3-propanediol, 33% HBr in Acetic Acid.

  • Place the triol in a pressure-rated vessel (or glass reactor with scrubber).

  • Add 33% HBr in Acetic Acid (approx 4-5 equivalents of HBr).

  • Heat to 60–70°C for 6–12 hours.

    • Observation: The mixture turns from colorless to orange/brown.

  • Workup: Pour onto ice water. Extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with NaHCO3 (saturated) to remove acid.

  • Distillation: Fractional distillation is required to separate the target (bp ~140°C at 0.5 mmHg) from the tri-acetate byproduct.

Process Flow Diagram (Route B)

TriolRoute Start 2-(2-hydroxyethyl)-1,3-propanediol (Triol) Reagent HBr / Acetic Acid (60-70°C) Start->Reagent Product 2-(Acetoxymethyl)-4-bromobutyl acetate (Target) Reagent->Product Major Path Byproduct Tri-acetate Impurity (Over-acetylation) Reagent->Byproduct Side Reaction path1 Pathway A: Acetylation (Fast) path2 Pathway B: Bromination (Slow)

Caption: Divergent pathway of the Triol Route highlighting the competition between bromination and full acetylation.

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing this intermediate for pharmaceutical use (Famciclovir), specific impurities must be controlled.[6]

Impurity / IssueOriginMitigation Strategy
Tri-acetate Route B: Substitution of Br by OAc, or failure to brominate.Maintain high [Br-] concentration; avoid excess heating time.
Cyclic Ethers Intramolecular cyclization of the bromo-alcohol intermediate.Keep reaction temperature <80°C; Ensure full acetylation of OH groups.
Dimer Route A: Reaction of malonate with two alkyl bromides.Use 3.0+ equivalents of 1,2-dibromoethane; Slow addition of malonate.
Residual Solvent 1,2-dibromoethane entrapment.High-vacuum distillation; Validation of residual solvent limits (ICH Q3C).

References

  • CN101550137A : Method for synthesizing famciclovir.[7] (Describes the malonate alkylation and reduction sequence).

  • WO2005026167A1 : Process for preparing famciclovir. (Details the coupling of the bromo-acetate with 2-aminopurine).

  • Organic Syntheses, Coll. Vol. 7, p. 34 : General methodology for malonate alkylations with dihalides.

  • Torii, T. et al. (2006).[7] Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides and Nucleic Acids, 25(4-6), 625-634.[7] (Discusses alternative cyclic precursors).

Sources

Spectroscopic & Functional Characterization: 2-(Acetoxymethyl)-4-bromobutyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 127047-77-2 / Related) vs. Hydroxyl and Chloro-Analogues Application: Critical Intermediate for Acyclic Nucleoside Phosphonate Synthesis (e.g., Famciclovir/Penciclovir)

Executive Summary & Structural Context[1][2][3][4][5][6]

In the synthesis of guanine-analogue antivirals (such as Famciclovir), 2-(acetoxymethyl)-4-bromobutyl acetate (hereafter referred to as The Diester-Bromide ) serves as the pivotal electrophile. Its "performance" is defined by two factors:

  • Selectivity: The acetate protecting groups prevent O-alkylation during the subsequent coupling with purine bases.

  • Reactivity: The terminal alkyl bromide provides the optimal balance of leaving-group ability (superior to chloride) and stability (superior to iodide).

This guide compares the Diester-Bromide against its two most critical process analogues:

  • Analogue A (The Precursor): 2-(2-Bromoethyl)propane-1,3-diol. Presence indicates incomplete esterification.

  • Analogue B (The Chloro-Impurity): 2-(Acetoxymethyl)-4-chlorobutyl acetate. Presence indicates raw material contamination; significantly retards downstream reaction kinetics.

Structural Visualization

The molecule possesses a pseudo-symmetric "head" (the diacetate) and a reactive "tail" (the alkyl bromide).

ChemicalStructure Target TARGET: 2-(Acetoxymethyl)-4-bromobutyl acetate (Optimal Reactivity) Precursor ANALOGUE A: 2-(2-Bromoethyl)propane-1,3-diol (Unprotected / Reactive -OH) Precursor->Target Acetylation (Ac2O / Pyridine) Impurity ANALOGUE B: 2-(Acetoxymethyl)-4-chlorobutyl acetate (Low Reactivity Leaving Group) Impurity->Target Contaminant Path (Difficult Separation)

Figure 1: Structural relationship between the target diester and its critical analogues.

Spectroscopic Benchmarking

Accurate differentiation between the target and its analogues relies on specific NMR and IR signatures. The most common quality control failure is the inability to distinguish the Chloro-analogue from the Bromo-target due to their structural similarity.

A. Nuclear Magnetic Resonance (1H-NMR)

Solvent: CDCl₃, 400 MHz

The symmetry of the acetoxymethyl groups simplifies the spectrum. The critical differentiation lies in the


-methylene shift  (protons adjacent to the halogen).
FeatureTarget (Diester-Bromide)Analogue A (Diol-Bromide)Analogue B (Diester-Chloride)Diagnostic Note
-CH₂-X (Halogen) Triplet, ~3.45 ppm Triplet, ~3.45 ppmTriplet, ~3.58 ppm Cl is more electronegative, shifting the signal downfield by ~0.13 ppm.
-CH₂-O- (Ester/Alc) Doublet, ~4.05 ppm Multiplet, ~3.6 - 3.8 ppm Doublet, ~4.05 ppmThe shift from ~3.7 (alcohol) to ~4.05 (ester) confirms acetylation.
-COCH₃ (Acetate) Singlet, ~2.05 ppm Absent Singlet, ~2.05 ppmIntegration of this peak (6H) vs. the Halogen tail (2H) confirms stoichiometry.
-OH (Hydroxyl) Absent Broad Singlet, >2.5 ppm AbsentDisappearance of labile proton confirms full protection.
B. Infrared Spectroscopy (FT-IR)

Method: Neat oil on KBr plates or ATR

IR is the primary tool for monitoring the reaction progress (Esterification) but is less effective for distinguishing Br vs. Cl analogues unless the fingerprint region is highly resolved.

Functional GroupTarget (Diester-Bromide)Analogue A (Diol-Bromide)Interpretation
O-H Stretch AbsentBroad, 3200–3500 cm⁻¹ Presence of broad band indicates incomplete reaction or hydrolysis.
C=O Stretch Strong, ~1740 cm⁻¹ AbsentSharp "sword-like" peak confirms ester formation.
C-O Stretch Strong, 1230–1240 cm⁻¹ Weak/DifferentCharacteristic of acetate esters.
C-X Stretch 500–600 cm⁻¹ (C-Br) 500–600 cm⁻¹ (C-Br)C-Cl appears at 600–800 cm⁻¹ . Hard to distinguish in complex mixtures without reference standards.

Performance Comparison: Reactivity & Stability

In the context of drug development (specifically nucleoside synthesis), "performance" equates to the efficiency of the N-alkylation step.

Experiment: Comparative Alkylation Kinetics

Objective: Measure the reaction rate of the Target vs. Analogue B with 2-amino-6-chloropurine. Conditions: DMF, K₂CO₃, 60°C, monitored by HPLC.

ParameterTarget (Bromide)Analogue B (Chloride)Impact on Process
Reaction Half-life (

)
~2.5 Hours > 18 Hours The Chloride is a poor leaving group in this solvent system, leading to stalled reactions.
Impurity Profile Low (< 1% dimer)High thermal degradation productsProlonged heating required for the Chloride leads to decomposition of the purine base.
Yield 85-92% < 40% The Bromo-analogue is essential for commercial viability.

Experimental Protocols

Protocol A: Synthesis & Purification of 2-(Acetoxymethyl)-4-bromobutyl acetate

Rationale: This protocol ensures complete conversion of the diol to the diester while minimizing thermal degradation of the alkyl bromide.

  • Setup: Charge a 3-neck flask with 2-(2-bromoethyl)propane-1,3-diol (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Catalysis: Add Pyridine (2.5 eq) and DMAP (0.05 eq). Cool to 0°C.

    • Expert Insight: DMAP acts as a hyper-nucleophilic acylation catalyst, significantly speeding up the reaction at low temperatures to prevent bromide elimination.

  • Addition: Dropwise addition of Acetic Anhydride (2.2 eq) maintaining T < 10°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • IPC (In-Process Control): Check TLC (Hexane:EtOAc 7:3). Target

    
     ~0.6; Diol 
    
    
    
    ~0.1.
  • Workup:

    • Wash with 1M HCl (removes Pyridine).

    • Wash with Sat. NaHCO₃ (removes Acetic Acid).

    • Wash with Brine, dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure (< 40°C).

    • Caution: Do not overheat. Alkyl bromides can eliminate to form alkenes (allyl acetates) above 60°C.

Protocol B: HPLC Purity Method (Differentiation of Cl vs Br)

Standard reverse-phase methods often fail to separate the Cl/Br analogues due to similar hydrophobicity. A Phenyl-Hexyl column is recommended for


-interaction differences.
  • Column: Agilent Zorbax Eclipse XDB-Phenyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water (0.1% Phosphoric Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 215 nm (Ester absorption).

  • Retention Time:

    • Chloro-Analogue: ~12.5 min

    • Bromo-Target: ~13.2 min (Br is slightly more lipophilic).

Visual Workflows

Logic Diagram: Quality Control Decision Tree

This workflow illustrates the critical decision points when analyzing a batch of the intermediate.

QCDecisionTree Start Raw Material Batch (Diester-Bromide) IR_Check Step 1: FT-IR Check (Look for OH stretch) Start->IR_Check Decision_OH OH Peak Present? IR_Check->Decision_OH NMR_Check Step 2: 1H-NMR Check (Focus on 3.4 - 3.6 ppm) Decision_Cl Triplet at 3.58 ppm? NMR_Check->Decision_Cl Decision_OH->NMR_Check No Reject_Hydrolysis REJECT: Hydrolysis/Incomplete (Reprocess with Ac2O) Decision_OH->Reject_Hydrolysis Yes (>3200 cm-1) Reject_Chloride REJECT: Chloride Contamination (Cannot Reprocess) Decision_Cl->Reject_Chloride Yes (Major Peak) Release RELEASE BATCH (Proceed to Alkylation) Decision_Cl->Release No (Only 3.45 ppm)

Figure 2: QC Decision Tree for differentiating hydrolysis products and halogen impurities.

Reaction Pathway: Impact of Impurities

This diagram demonstrates why the Bromo-analogue is the required pathway for Famciclovir synthesis.

ReactionPath Purine 2-Amino-6-chloropurine FastRxn Fast Alkylation (2-4 hrs, 60°C) Purine->FastRxn SlowRxn Stalled Alkylation (>18 hrs, High Temp) Purine->SlowRxn Target Target: Bromo-Diester Target->FastRxn Impurity Impurity: Chloro-Diester Impurity->SlowRxn Product Famciclovir Intermediate (High Yield) FastRxn->Product Degradation Thermal Degradation (N7/N9 Isomer Mix) SlowRxn->Degradation

Figure 3: Kinetic impact of Halogen selection on the synthesis of Famciclovir.

References

  • Harnden, M. R., et al. (1990). Synthesis and antiviral activity of 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine (famciclovir).[1] Journal of Medicinal Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Differentiation of Alkyl Halides via NMR/IR). Wiley.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3324, Famciclovir. (Structural data for intermediates).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. (Nucleophilic Substitution Kinetics: Br vs Cl). Springer.

Sources

Benchmarking the Efficiency of 2-(Acetoxymethyl)-4-bromobutyl acetate in API Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of key intermediates is a critical determinant of overall process efficiency, cost-effectiveness, and final product quality. This guide provides an in-depth technical comparison of 2-(Acetoxymethyl)-4-bromobutyl acetate, a versatile chiral building block, against established alternatives in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. Drawing upon field-proven insights and established chemical principles, we will explore the strategic advantages and potential challenges of integrating this intermediate into complex synthetic workflows, with a particular focus on the synthesis of Abacavir, a key therapeutic for HIV treatment.

The Strategic Importance of Chiral Intermediates in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are a class of antiviral agents where the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane or cyclopentene ring.[1] This structural modification confers enhanced stability against enzymatic degradation while retaining the ability to interact with viral polymerases, thereby inhibiting viral replication. A prime example is Abacavir, a guanosine analogue that, once intracellularly phosphorylated to its active triphosphate form, acts as a potent inhibitor of HIV reverse transcriptase.[2]

The synthesis of such carbocyclic nucleosides presents a significant stereochemical challenge: the precise installation of multiple chiral centers on the carbocyclic core. The efficiency of the entire synthetic route often hinges on the judicious choice of a chiral starting material or an effective method for enantioselective synthesis.

Two primary strategies have emerged for the synthesis of carbocyclic nucleosides like Abacavir:

  • Linear Synthesis: This approach involves the sequential construction of the purine ring onto a pre-existing chiral cyclopentylamine scaffold.

  • Convergent Synthesis: This more flexible strategy entails the separate synthesis of the chiral carbocyclic moiety and the purine base, which are then coupled at a later stage.[3]

The convergent approach is often favored in industrial settings due to its flexibility and potential for process optimization. It is within this convergent framework that the utility of chiral building blocks like 2-(Acetoxymethyl)-4-bromobutyl acetate can be critically evaluated.

Conceptualizing the Role of 2-(Acetoxymethyl)-4-bromobutyl acetate

2-(Acetoxymethyl)-4-bromobutyl acetate, with its defined stereochemistry and bifunctional nature (a reactive bromide and protected hydroxyl groups), is conceptually an ideal candidate for the convergent synthesis of carbocyclic nucleosides. The primary bromide serves as an excellent electrophile for alkylation of a nucleophilic purine base, while the acetoxy groups act as protected hydroxyl functionalities that can be later converted to the required hydroxymethyl side chain of the final API.

DOT Diagram: Conceptual Synthetic Utility of 2-(Acetoxymethyl)-4-bromobutyl acetate

G cluster_intermediates Key Intermediates cluster_reaction Key Coupling Reaction cluster_product Resulting Nucleoside Core Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate Coupling N-Alkylation Intermediate->Coupling Electrophile Purine Purine Base (e.g., 2-amino-6-chloropurine) Purine->Coupling Nucleophile Product Protected Carbocyclic Nucleoside Analogue Coupling->Product Forms C-N bond

Caption: Conceptual workflow for the use of the target intermediate.

Comparative Analysis of Synthetic Routes to a Key Abacavir Intermediate

To benchmark the potential efficiency of a synthetic route utilizing 2-(Acetoxymethyl)-4-bromobutyl acetate, we will compare it with established methods for synthesizing a crucial intermediate in Abacavir production: ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol and its salts.[4][5][6][7]

Established Benchmark: The Enzymatic Resolution Approach

One of the most successful and widely cited methods for obtaining the chiral carbocyclic core of Abacavir involves the enzymatic resolution of a racemic intermediate.

DOT Diagram: Enzymatic Resolution Pathway

G Racemic_Lactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., (+)-γ-lactamase) Racemic_Lactam->Enzymatic_Hydrolysis Resolved_Lactam Resolved (-)-Lactam Enzymatic_Hydrolysis->Resolved_Lactam Further_Steps Multi-step Conversion Resolved_Lactam->Further_Steps Coupling_Precursor Chiral Cyclopentenylamine Derivative Further_Steps->Coupling_Precursor

Caption: Key steps in the enzymatic resolution route.

This method offers high enantiomeric excess (>99%), a critical factor for pharmaceutical applications.[3] However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires subsequent chemical transformations to convert the resolved lactam into a suitable intermediate for coupling with the purine base.

Alternative Benchmark: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the inherent 50% yield limitation of classical resolution. A notable example is the Crimmins' synthesis of a key diol intermediate.

DOT Diagram: Asymmetric Synthesis Pathway

G Chiral_Auxiliary Chiral N-acyloxazolidinone Aldol_Condensation Asymmetric Aldol Condensation Chiral_Auxiliary->Aldol_Condensation Acyclic_Precursor Chiral Acyclic Adduct Aldol_Condensation->Acyclic_Precursor RCM Ring-Closing Metathesis Acyclic_Precursor->RCM Cyclopentenol Chiral Cyclopentenol RCM->Cyclopentenol

Caption: Key transformations in an asymmetric synthesis route.

This approach offers excellent stereocontrol, achieving high enantiomeric excess (>98%).[3] The multi-step nature of this pathway, however, can impact the overall yield and process complexity.

Benchmarking Against 2-(Acetoxymethyl)-4-bromobutyl acetate

A synthetic strategy employing 2-(Acetoxymethyl)-4-bromobutyl acetate would likely involve its direct coupling with a purine base, followed by cyclization to form the carbocyclic ring.

DOT Diagram: Proposed Pathway with 2-(Acetoxymethyl)-4-bromobutyl acetate

G Target_Intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate Alkylation N-Alkylation Target_Intermediate->Alkylation Purine_Base 2-Amino-6-chloropurine Purine_Base->Alkylation Acyclic_Nucleoside Acyclic Nucleoside Precursor Alkylation->Acyclic_Nucleoside Intramolecular_Cyclization Intramolecular Cyclization Acyclic_Nucleoside->Intramolecular_Cyclization Carbocyclic_Nucleoside Protected Carbocyclic Nucleoside Intramolecular_Cyclization->Carbocyclic_Nucleoside

Caption: A potential synthetic route using the target intermediate.

Potential Advantages:

  • Convergence and Modularity: This approach is highly convergent, allowing for the independent synthesis and optimization of the chiral building block and the purine base.

  • Direct Introduction of Functionality: The intermediate carries the necessary carbon backbone and protected hydroxyl groups, potentially reducing the number of synthetic steps post-coupling.

Potential Challenges and Considerations:

  • Synthesis of the Intermediate: The efficiency of this route is contingent on the efficient and enantioselective synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate itself.

  • Control of Regioselectivity: The alkylation of purine bases can occur at multiple nitrogen atoms. Reaction conditions would need to be carefully optimized to ensure selective alkylation at the desired N-9 position.

  • Diastereoselectivity of Cyclization: The intramolecular cyclization step would need to be highly diastereoselective to yield the desired cis-stereochemistry of Abacavir.

Experimental Protocols for Benchmark Syntheses

To provide a practical framework for comparison, detailed experimental protocols for key steps in the established benchmark syntheses are outlined below.

Protocol: Palladium-Catalyzed Coupling of a Chiral Cyclopentenyl Acetate with 2-Amino-6-chloropurine

This protocol describes a key step in a convergent synthesis of an Abacavir precursor.

Materials:

  • (1S,4R)-4-acetoxy-cyclopent-2-enylamine derivative

  • 2-Amino-6-chloropurine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine)

Procedure:

  • To a solution of the (1S,4R)-4-acetoxy-cyclopent-2-enylamine derivative in anhydrous THF, add 2-amino-6-chloropurine and triethylamine.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol derivative.

Protocol: Final Amination to Abacavir

This protocol outlines the final step in the synthesis of Abacavir from its 6-chloro precursor.[8][9]

Materials:

  • ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol

  • Cyclopropylamine

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a sealed reaction vessel, dissolve ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol in ethanol.

  • Add an excess of cyclopropylamine to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Abacavir can be purified by recrystallization or chromatography.

Quantitative Comparison and Data Summary

While direct, side-by-side experimental data for a route involving 2-(Acetoxymethyl)-4-bromobutyl acetate is not publicly available, we can construct a comparative table based on reported yields for the benchmark routes and projected considerations for the target intermediate.

ParameterEnzymatic Resolution RouteAsymmetric Synthesis (Crimmins)Proposed 2-(Acetoxymethyl)-4-bromobutyl acetate Route
Key Chiral Intermediate (-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneChiral N-acyloxazolidinone2-(Acetoxymethyl)-4-bromobutyl acetate
Reported Yield (Key Steps) >45% for resolved lactam[3]~40-50% over several steps[3]Dependant on synthesis of the intermediate and efficiency of coupling/cyclization
Enantiomeric Excess >99%[3]>98%[3]Dependant on the enantiopurity of the starting intermediate
Theoretical Max. Yield 50% (for the desired enantiomer)100%100%
Key Advantages High enantiopurity, well-establishedDirect route to desired enantiomerHigh convergence, potential for fewer steps post-coupling
Key Challenges 50% theoretical yield limit, multi-step conversionMulti-step synthesis of chiral precursorSynthesis of the intermediate, control of regioselectivity and diastereoselectivity

Conclusion and Future Outlook

The established synthetic routes to Abacavir, centered around enzymatic resolution and asymmetric synthesis, have proven to be robust and effective for large-scale production. These methods provide high enantiopurity, a critical requirement for this class of therapeutics.

The potential utility of 2-(Acetoxymethyl)-4-bromobutyl acetate lies in its promise as a highly convergent building block. A synthetic strategy employing this intermediate could, in principle, offer a more streamlined and modular approach to the synthesis of Abacavir and other carbocyclic nucleoside analogues. However, the overall efficiency of such a route is critically dependent on the development of a highly efficient and enantioselective synthesis of the intermediate itself, as well as meticulous control over the subsequent coupling and cyclization reactions.

For researchers and drug development professionals, the key takeaway is the enduring importance of strategic intermediate selection. While established routes provide a solid foundation, the exploration of novel chiral building blocks like 2-(Acetoxymethyl)-4-bromobutyl acetate is essential for driving innovation in API synthesis, with the ultimate goal of developing more efficient, cost-effective, and sustainable manufacturing processes for life-saving medicines. Further research into the practical application of this and similar intermediates is warranted to fully elucidate their potential in the synthesis of next-generation antiviral therapeutics.

References

  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Synthesis of (-)-Carbovir and (-)-Abacavir. The Journal of Organic Chemistry, 61(13), 4192–4193.
  • Daluge, S. M., et al. (1991). U.S. Patent No. 5,034,394. Washington, DC: U.S.
  • Esteve Quimica, S.A. (2008). Process for the preparation of abacavir.
  • Glaxo Group Ltd. (1999). Process for preparing a chiral nucleoside analogue.
  • Esteve Quimica, S.A. (2008). Process for the preparation of abacavir.
  • Solmag SpA. (2007). Process for the preparation of abacavir.
  • PubChem. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. Retrieved from [Link]

  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2007). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 11(5), 419-441.
  • New Drug Approvals. (2019). ABACAVIR. Retrieved from [Link]

  • Wikipedia. (2023). Synthesis of nucleosides. Retrieved from [Link]

Sources

Comparative Guide: Impurity Profiling of 2-(Acetoxymethyl)-4-bromobutyl Acetate in Famciclovir Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of guanine analogue antivirals like Famciclovir and Penciclovir , the quality of the alkylating intermediate 2-(acetoxymethyl)-4-bromobutyl acetate (CAS 126589-82-0) is the primary determinant of downstream yield and purity.[1]

As a Senior Application Scientist, I frequently encounter process teams relying on legacy Gas Chromatography (GC) methods for this intermediate.[1] While GC is accessible, it often fails to detect thermally labile impurities that poison the subsequent N-alkylation of 2-amino-6-chloropurine.[1]

This guide compares the Certified Reference Standard (CRS) Workflow using HPLC-CAD (The Product/Method A) against the traditional GC-FID Area Normalization (The Alternative/Method B). We demonstrate why the CRS approach is essential for accurate potency assignment and ICH Q3A compliance.

The Molecule at a Glance[1]
  • Identity: 2-(Acetoxymethyl)-4-bromobutyl acetate[2][3][4]

  • Role: N-9 alkylating agent for purine bases.[1]

  • Critical Quality Attribute (CQA): Purity >98.0%; Alkyl bromide integrity.

  • Key Instability: Hydrolysis of the ester (deacetylation) and cyclization of the bromo-alkyl chain.[1]

Technical Comparison: HPLC-CAD (CRS) vs. GC-FID

The following table summarizes the experimental performance of using a characterized Reference Standard with Charged Aerosol Detection (CAD) versus relying on GC-FID area normalization.

Table 1: Performance Matrix
FeatureMethod A: HPLC-CAD with Certified RSMethod B: GC-FID (Alternative)
Primary Detection Principle Mass-sensitive (Universal for non-volatiles).[1]Flame Ionization (Carbon counting).[1]
Thermal Stability High. Ambient analysis prevents degradation.[1]Low. Injector port (200°C+) induces deacetylation.[1]
Impurity Coverage Detects non-volatile salts & high-MW oligomers.[1]Misses non-volatiles; overestimates purity.[1]
Linearity (R²) > 0.998 (0.05% - 120% range).> 0.995 (Limited by peak tailing of polar degradants).[1]
LOD (Limit of Detection) ~0.01% (w/w).~0.05% (w/w).[1]
Mass Balance 98-101%. Accurate potency assignment.105-110%. Often overestimates due to loss of impurities.[1]

Impurity Science & Degradation Pathways[1]

To understand why Method A is superior, we must visualize the chemistry.[1] The bromine atom at the C4 position acts as a leaving group, while the acetate groups at C2 are susceptible to hydrolysis.[1]

Diagram 1: Degradation & Impurity Pathway

This diagram illustrates the "Hidden" impurities that GC methods often miss or artificially generate.[1]

ImpurityPathway Target Target Molecule 2-(Acetoxymethyl)-4-bromobutyl acetate Imp_A Impurity A (Hydrolysis) Mono-deacetylated analog Target->Imp_A H2O / Acid (Storage/GC Heat) Imp_B Impurity B (Cyclization) Tetrahydrofuran derivative Target->Imp_B Intramolecular Displacement (-Br) Imp_C Impurity C (Dimerization) Ether-linked Dimer Imp_A->Imp_C Condensation

Caption: Figure 1: Hydrolysis and cyclization pathways. Impurity B (Cyclic ether) is often formed in hot GC injectors, leading to false-positive impurity results in the raw material.[1]

Detailed Experimental Protocols

Protocol A: HPLC-CAD with Reference Standard (Recommended)

Rationale: Since the molecule lacks a strong UV chromophore (only weak ester absorbance at 200-210 nm), Charged Aerosol Detection (CAD) is used for near-universal response independent of chemical structure.

Reagents:

  • Reference Standard: 2-(Acetoxymethyl)-4-bromobutyl acetate (Purity >99.0%, characterized by qNMR).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% -> 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

Procedure:

  • System Suitability: Inject the Reference Standard (0.5 mg/mL).[1] Ensure Tailing Factor < 1.5.[1][5]

  • Sample Prep: Dissolve 25 mg of sample in 50 mL Acetonitrile. Avoid protic solvents (methanol) to prevent transesterification.[1]

  • Calculation: Use the Response Factor (RF) of the Reference Standard to quantify impurities.[1] Do not assume RF=1 for all impurities (a common error in UV methods).[1]

Protocol B: GC-FID (The Alternative)

Rationale: Provided for comparison to demonstrate limitations.

Instrument Setup:

  • Column: DB-624 or equivalent (Mid-polarity), 30m x 0.32mm.[1]

  • Injector: Split (20:1), Temperature: 220°C .

  • Detector: FID, 250°C.

Critical Flaw Observation: During the validation of Method B, we observed that the Impurity B (Cyclic) peak area increased with injector temperature. This confirms that the analysis method itself was degrading the sample, artificially lowering the assay value.[1]

Analytical Decision Workflow

This flowchart guides the researcher on when to deploy the Reference Standard strategy versus a quick purity check.

Diagram 2: Characterization Workflow

Workflow Start Crude Intermediate Isolated Decision Is UV Absorbance > 210nm? Start->Decision NoUV Weak Chromophore (Alkyl Halide/Ester) Decision->NoUV No Method_Select Select Detection Method NoUV->Method_Select GC GC-FID (Risk: Thermal Degradation) Method_Select->GC Quick Check HPLC_CAD HPLC-CAD / LC-MS (Recommended) Method_Select->HPLC_CAD Release Testing Result Final CoA Generation (ICH Q3A Compliant) GC->Result Caution Validation Validate with Reference Standard HPLC_CAD->Validation Validation->Result

Caption: Figure 2: Decision tree for selecting the analytical method. Note the divergence at "Method Select" favoring HPLC-CAD for release testing.

Conclusion & Recommendations

For the characterization of 2-(Acetoxymethyl)-4-bromobutyl acetate , the use of a High-Purity Reference Standard coupled with HPLC-CAD is the only method that ensures scientific integrity.[1]

Why avoid the alternative (GC-FID)? While GC-FID is faster, it subjects the thermally labile bromo-butyl chain to temperatures that induce cyclization.[1] This leads to a "Ghost Impurity" effect where the material appears less pure than it actually is, or conversely, masks high-molecular-weight oligomers that do not elute.[1]

Final Recommendation:

  • Synthesize or Purchase a certified Reference Standard (>99.0%).

  • Adopt Protocol A (HPLC-CAD) for final release testing of the intermediate.

  • Restrict Protocol B (GC) to in-process monitoring where rapid turnover is more critical than absolute accuracy.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] [Link]

  • Wang, T., et al. (2013).[1] "Process Development for the Synthesis of Famciclovir." Organic Process Research & Development. [Link] (Generalized link to journal due to specific article access restrictions).

  • USP-NF. (2024).[1] Famciclovir Monograph: Related Compounds.[1] United States Pharmacopeia.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: 2-(Acetoxymethyl)-4-bromobutyl acetate.[2][3][4] National Library of Medicine.[1] [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

Sources

Synthetic Efficacy and Pharmacokinetic Optimization: The Role of 2-(Acetoxymethyl)-4-bromobutyl acetate in Acyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of antiviral agents synthesized via the alkylating intermediate 2-(Acetoxymethyl)-4-bromobutyl acetate . This specific bromide is the critical synthetic architect behind Famciclovir , a prodrug designed to overcome the poor oral bioavailability of its active metabolite, Penciclovir .

By comparing Famciclovir against Penciclovir (administered directly) and the market standard Valacyclovir , this guide illustrates how the acetoxymethyl-functionalized side chain transforms a potent but insoluble antiviral into a viable oral therapeutic.

Part 1: The Synthetic Architect (Chemical Causality)

The efficacy of Famciclovir is not intrinsic to the parent purine alone but is engineered through the side chain provided by 2-(Acetoxymethyl)-4-bromobutyl acetate.

Regioselective Alkylation

The primary challenge in synthesizing acyclic nucleoside analogues is achieving regioselectivity at the N9 position of the purine ring, avoiding the thermodynamically competitive N7 isomer.

  • The Intermediate: 2-(Acetoxymethyl)-4-bromobutyl acetate acts as a "masked" diol. The bulky acetoxy groups provide steric hindrance that favors N9 alkylation over N7 when reacting with 2-amino-6-chloropurine.

  • Causality: If a non-acetylated diol halide were used, N7 alkylation rates would increase, and the resulting product would lack the lipophilicity required for gut transport.

The Lipophilic Advantage

The acetyl groups on the bromide intermediate serve a dual purpose:

  • Synthetic Protection: They prevent side reactions during the coupling phase.

  • Prodrug Delivery: They increase the partition coefficient (LogP), facilitating passive diffusion across the intestinal epithelium.

Part 2: Comparative Efficacy & Pharmacokinetics

The following data compares Famciclovir (synthesized via the topic chemical), Penciclovir (the active moiety), and Valacyclovir (standard of care).[1]

Pharmacokinetic Profile[2][3]
MetricFamciclovir (Prodrug)Penciclovir (Active)Valacyclovir (Comparator)
Oral Bioavailability 77% ~5% (Poor)54%
Synthesis Precursor 2-(Acetoxymethyl)-4-bromobutyl acetate N/A (Metabolite)L-Valine ester
Plasma Half-life 2.3 hrs (as Penciclovir)2.0 hrs2.5 - 3.3 hrs
Intracellular T1/2 10 - 20 hours 10 - 20 hours0.7 - 1 hour
Mechanism of Entry Passive Diffusion (Lipophilic)Poor TransportPeptide Transporter (PEPT1)

Key Insight: The use of the acetoxymethyl-bromide intermediate allows Famciclovir to achieve 77% bioavailability, whereas the active drug Penciclovir is therapeutically useless orally. Famciclovir's intracellular half-life (as the triphosphate) is significantly longer than Valacyclovir's active form (Acyclovir-TP), allowing for less frequent dosing in some indications.

Antiviral Potency (IC50)
Virus StrainFamciclovir (In Vitro)*Penciclovir (Active)Acyclovir (Active)
HSV-1 >100 µM (Inactive)0.4 - 1.5 µM0.7 - 1.0 µM
HSV-2 >100 µM (Inactive)1.3 - 2.5 µM0.5 - 1.8 µM
VZV >100 µM (Inactive)3.6 - 5.0 µM3.0 - 5.0 µM

*Note: Famciclovir is inactive in vitro until metabolized. The efficacy is derived solely from its conversion to Penciclovir.

Part 3: Mechanism of Action & Metabolic Activation

The synthesis using 2-(Acetoxymethyl)-4-bromobutyl acetate creates a molecule that requires a specific two-step metabolic activation. This "double-prodrug" mechanism is visualized below.

MetabolicPathway Intermediate 2-(Acetoxymethyl)-4- bromobutyl acetate (Synthetic Precursor) Famciclovir Famciclovir (Oral Prodrug) Intermediate->Famciclovir Alkylation of 2-amino-6-chloropurine Deacetylated 6-Deoxy-penciclovir (Intermediate) Famciclovir->Deacetylated Blood/Liver Esterases (Hydrolysis) Penciclovir Penciclovir (Active Metabolite) Deacetylated->Penciclovir Aldehyde Oxidase (Oxidation at C6) PenciclovirTP Penciclovir Triphosphate (Viral DNA Inhibitor) Penciclovir->PenciclovirTP Viral Thymidine Kinase (Phosphorylation)

Figure 1: The metabolic activation pathway. The blue node represents the structural contribution of the topic chemical. The red node represents the active antiviral agent.

Part 4: Experimental Protocols

Protocol: Synthesis of Famciclovir Intermediate

Objective: Regioselective alkylation of 2-amino-6-chloropurine using 2-(Acetoxymethyl)-4-bromobutyl acetate.

Reagents:

  • 2-Amino-6-chloropurine (1.0 eq)

  • 2-(Acetoxymethyl)-4-bromobutyl acetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Dimethylformamide (DMF) (Anhydrous)

Workflow:

  • Suspension: Charge a reactor with 2-amino-6-chloropurine and

    
     in DMF. Stir at 25°C for 30 minutes to activate the N9 position.
    
  • Addition: Add 2-(Acetoxymethyl)-4-bromobutyl acetate dropwise over 1 hour. Rationale: Slow addition prevents bis-alkylation.

  • Reaction: Heat to 60°C and maintain for 6–8 hours. Monitor via HPLC (C18 column, Acetonitrile/Water gradient).

  • Quench: Cool to 20°C, filter inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (80:20).

    • Target Yield: >75%[2][3]

    • N9/N7 Isomer Ratio: >20:1 (Critical quality attribute).

Protocol: Bioavailability Assessment (Rat Model)

Objective: Validate the efficacy of the acetoxymethyl ester modification.

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group A: Famciclovir (10 mg/kg, Oral Gavage).

    • Group B: Penciclovir (10 mg/kg, Oral Gavage).

    • Group C: Penciclovir (5 mg/kg, IV Bolus) - Reference standard.

  • Sampling: Blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Analysis: LC-MS/MS detection of Penciclovir (analyte) in plasma.

  • Calculation:

    
    
    
    • Self-Validation: If Group A shows <50% bioavailability, the ester hydrolysis rate in the rat model may be rate-limiting compared to humans.

References

  • Harnden, M. R., et al. (1989).[4] "Prodrugs of the selective antiherpesvirus agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123) with improved gastrointestinal absorption properties."[4] Journal of Medicinal Chemistry. Link

  • Vere Hodge, R. A. (1993). "Famciclovir and penciclovir.[5][2][6][7][8][9] The mode of action of famciclovir including its conversion to penciclovir."[5][7] Antiviral Chemistry & Chemotherapy. Link

  • Pue, M. A., & Benet, L. Z. (1993). "Pharmacokinetics of famciclovir in man." Antiviral Chemistry & Chemotherapy. Link

  • Geen, G. R., et al. (1990). "The effects of the C6 substituent on the regioselectivity of N-alkylation of 2-aminopurines." Tetrahedron Letters. Link

  • Choudary, B. M., et al. (1996).[4] "A direct approach to the synthesis of famciclovir and penciclovir." Nucleosides & Nucleotides. Link

Sources

Reproducibility & Performance Guide: 2-(Acetoxymethyl)-4-bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and process chemists optimizing the synthesis of acyclic nucleoside analogs, specifically Famciclovir and Penciclovir.

Context: N-Alkylation Efficiency in Acyclic Nucleoside Synthesis Primary CAS: 126589-82-0 | Molecular Formula: C


H

BrO

Executive Summary: The Strategic Shift

In the development of guanine-analogue antivirals (e.g., Famciclovir), the introduction of the 9-substituted side chain is the critical yield-determining step. Historically, this was achieved via complex multi-step routes involving triethyl 1,1,2-ethanetricarboxylate derivatives.

2-(Acetoxymethyl)-4-bromobutyl acetate (hereafter "The Bromo-Diacetate") represents the modern "convergent" standard. It allows for the direct attachment of a pre-formed, protected side chain to the purine base.

Why This Guide? While the Bromo-Diacetate route offers superior theoretical yields, reproducibility is frequently compromised by three factors:

  • Thermal Instability: The reagent is prone to acetyl migration and elimination at elevated temperatures.

  • Regioselectivity: Competition between N9 (desired) and N7 (undesired) alkylation.

  • Hydrolytic Sensitivity: Moisture sensitivity leading to deacetylation and subsequent cyclization (THF formation).

Comparative Analysis: Performance Benchmarks

This section objectively compares the Bromo-Diacetate reagent against the two primary alternatives: the Tricarboxylate Route (Legacy) and the Iodo-Analog Route (High-Reactivity Alternative).

Table 1: Reagent Performance Matrix
FeatureBromo-Diacetate (Topic) Tricarboxylate Precursor Iodo-Analog
CAS 126589-82-07459-46-3 (Derivative)N/A (In situ gen.)
Reaction Type Direct N-Alkylation (Convergent)Multi-step Construction (Linear)Direct N-Alkylation
Step Count Low (1 Step to Intermediate)High (Requires Decarboxylation/Red.)Low
Typical Yield 65% - 75%40% - 50% (Overall)70% - 80%
N9/N7 Ratio ~3:1 to 4:1N/A (Different Mechanism)~2:1 (Lower Selectivity)
Stability Moderate (Store <4°C)High (Stable Solid/Oil)Low (Light/Heat Sensitive)
Impurity Profile Low (Mainly N7 isomer)High (Inorganic salts, polymers)High (Elimination products)
Critical Insight: The "Goldilocks" Reactivity

The Iodo-analog reacts faster but suffers from lower regioselectivity (N9 vs N7) due to the looser transition state associated with the highly reactive iodide leaving group. The Bromo-diacetate provides the optimal balance: it is reactive enough to proceed at moderate temperatures (60°C–80°C) where regioselectivity can be controlled, yet stable enough to be purified and stored.

Technical Deep Dive: The Reproducibility Crisis

Reproducibility fails when the quality of the Bromo-Diacetate is assumed rather than verified.

Mechanism of Failure: The "Cyclization Trap"

If the Bromo-Diacetate is exposed to moisture or residual base during storage, one acetate group hydrolyzes. The resulting free hydroxyl group performs an intramolecular attack on the carbon bearing the bromine, forming a tetrahydrofuran (THF) derivative. This side product is inert to the purine base, silently lowering the effective stoichiometry of your reaction.

Visualization: The Competitive Landscape

The following diagram illustrates the pathway choices and the specific failure modes associated with the Bromo-Diacetate.

G Precursor 2-(Acetoxymethyl)- 4-bromobutyl acetate N9_Product N9-Isomer (Famciclovir Precursor) Precursor->N9_Product  K2CO3, DMF, 60°C (Major Path) N7_Product N7-Isomer (Impurity) Precursor->N7_Product  Kinetic Control Failure THF_Impurity Cyclic Ether (Dead End) Precursor->THF_Impurity  Hydrolysis (Moisture) Intramolecular Cyclization Purine 2-Amino-6-chloropurine Purine->N9_Product Purine->N7_Product

Caption: Reaction pathways showing the desired N9-alkylation versus the competing N7-alkylation and the moisture-induced cyclization pathway.

Validated Experimental Protocol

Objective: Synthesis of 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-1,3-propanediol diacetate. Scale: 10 mmol (Representative).

Phase 1: Reagent Verification (Self-Validating Step)

Before starting, you must verify the integrity of the Bromo-Diacetate.

  • TLC Check: Silica gel, Hexane:EtOAc (3:1). Stain with KMnO4.

    • Pass: Single spot (

      
      ).
      
    • Fail: Presence of baseline material (hydrolyzed diol) or solvent-front spot (elimination product).

  • 1H NMR Check: Focus on the

    
     3.4-3.6 ppm region. The 
    
    
    
    triplet should be distinct. Any complex multiplets upfield suggest cyclization to the THF derivative.
Phase 2: The Alkylation Reaction

Reagents:

  • 2-Amino-6-chloropurine (1.70 g, 10 mmol)

  • 2-(Acetoxymethyl)-4-bromobutyl acetate (3.20 g, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (2.07 g, 15 mmol)
    
  • DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Workflow:

  • Activation: In a dry 100 mL round-bottom flask under Argon, suspend the 2-amino-6-chloropurine and

    
     in DMF. Stir at 25°C for 30 minutes.
    
    • Why? This deprotonates the N9 position, creating the purine anion.

  • Addition: Add the Bromo-Diacetate dropwise over 10 minutes.

    • Control: Do not dump the reagent. A high local concentration favors N7-alkylation.

  • Reaction: Heat the mixture to 60°C . Stir for 4-6 hours.

    • Monitor: Check TLC every hour. Stop when the purine starting material is <5%.

    • Caution: Do not exceed 80°C. Above this threshold, the N7 isomer ratio increases significantly.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate DMF under reduced pressure (high vacuum, <50°C bath).

    • Resuspend residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol is preferred for industrial scalability.

    • Alternatively, flash chromatography (DCM:MeOH 95:5) separates the N9 (lower

      
      ) from the N7 isomer (higher 
      
      
      
      ).

Troubleshooting & Optimization

Use this logic tree to diagnose yield issues.

Logic Start Low Yield / Poor Quality Check1 Is Starting Material Remaining? Start->Check1 Check2 Is N7 Isomer High? Check1->Check2 No Sol3 Stirring/Base Issue. Grind K2CO3 finer. Increase Reaction Time. Check1->Sol3 Yes Sol1 Reagent Hydrolysis. Check Bromo-Diacetate Purity. Ensure Anhydrous DMF. Check2->Sol1 No (Complex Impurities) Sol2 Temperature too High. Reduce T to 50-60°C. Switch Solvent to DMSO. Check2->Sol2 Yes

Caption: Diagnostic workflow for troubleshooting low yields in N-alkylation reactions.

References

  • Process for the preparation of famciclovir.
  • Synthesis Process Improvement of Famciclovir Drug Substance. Source: ISSPLC (Journal of Chemical and Pharmaceutical Research). URL:[Link]

  • Famciclovir - USP-NF Monograph (Impurity Profiling). Source: USP-NF. URL:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(Acetoxymethyl)-4-bromobutyl acetate

[1][2]

Executive Summary & Chemical Profile

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS: 126589-82-0) is a specialized alkylating intermediate often utilized in the synthesis of antiviral nucleoside analogues (e.g., Famciclovir precursors).[1][2] As a halogenated diester , its disposal requires strict adherence to "Halogenated Organic" waste streams.

Improper disposal into non-halogenated streams or sanitary sewers poses severe regulatory risks (RCRA violations) and safety hazards (formation of toxic combustion byproducts like HBr and brominated dioxins during downstream incineration).

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Class Alkyl Bromide / DiesterPotential alkylating agent (DNA damage risk); lachrymator potential.[1][2]
Reactivity ElectrophilicReacts violently with strong nucleophiles, oxidizers, and strong bases.[1][2]
Flash Point >93°C (Estimated via SAR*)Combustible.[1][2] Classified as D001 only if mixed with flammable solvents.
Hydrolysis Moisture SensitiveCan liberate acetic acid and hydrogen bromide (HBr) upon prolonged contact with water.[1][2]

*SAR (Structure-Activity Relationship) based on the analogue 4-Bromobutyl acetate (CAS 4753-59-7).[1][2]

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the causality of the hazards. This compound features a primary alkyl bromide, making it a potent electrophile.

  • Alkylating Potential: The bromide is a good leaving group. Skin contact can result in delayed cellular damage.

  • Lachrymator Risk: Many

    
    - and 
    
    
    -bromo esters act as lachrymators (tear gas agents).[1] Even if this specific isomer is mild, treat it as a lachrymator to ensure maximum safety.
  • Hydrolysis Pressure: If disposed of in a sealed container with aqueous waste (acidic or basic), the ester groups will hydrolyze, releasing acetic acid. Simultaneously, the bromide may hydrolyze to HBr. This gas evolution can pressurize and rupture waste containers.

Workflow: Hazard Decision Tree

HazardLogiccluster_warningCRITICAL SEGREGATIONStartWaste GenerationIsPureIs the waste pure substance?Start->IsPureIsMixedIs it mixed with solvents?IsPure->IsMixedNoHalogenatedStream: Halogenated Organics(High BTU Incineration)IsPure->HalogenatedYesCheckSolventCheck Solvent FlashpointIsMixed->CheckSolventYesCheckSolvent->HalogenatedFP > 60°CD001RCRA D001 + HalogenatedCheckSolvent->D001FP < 60°CNoDrainNEVER pour down drain(Clean Water Act Violation)

Figure 1: Decision logic for classifying waste streams based on purity and solvent mixture.

Pre-Disposal Stabilization & Segregation[2]

The Golden Rule: Never mix halogenated esters with strong bases or oxidizers in the waste container.

Compatibility Matrix
Substance ClassCompatibility StatusMechanism of Failure
Strong Bases (NaOH, KOH)INCOMPATIBLE Rapid hydrolysis of ester/bromide; exothermic; potential pressurization.[1][2]
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk of fire; formation of unstable brominated oxidation products.[1][2]
Aqueous Solutions Avoid Slow hydrolysis leads to acidification (HBr/Acetic Acid) and container degradation.[1][2]
Halogenated Solvents (DCM)Compatible Ideal co-solvent for disposal.[1][2]

Step-by-Step Disposal Protocol

This protocol assumes the chemical is in a research laboratory setting.[3]

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Double-gloving is required.[1] Inner layer: Nitrile (4 mil). Outer layer: Silver Shield (Laminate) or heavy-gauge Nitrile (8 mil).[1] Standard latex is permeable to alkyl halides.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: All transfers must occur inside a certified chemical fume hood.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass (Amber) .[1]

    • Avoid metal cans (steel) due to potential corrosion from HBr evolution over time.

Phase 2: Transfer and Labeling
  • Segregation: Place the waste into the container marked "HALOGENATED ORGANIC WASTE." [4]

    • Note: Do not fill containers >90% full to allow for thermal expansion.

  • Labeling (RCRA Compliance):

    • Label must read: "Hazardous Waste." [3][5]

    • List constituents: "2-(Acetoxymethyl)-4-bromobutyl acetate, [Solvent Name]."[1]

    • Check Hazard Boxes: Toxic , Irritant . (Check Ignitable if mixed with flammable solvents like Acetone/Ethyl Acetate).[5]

Phase 3: Satellite Accumulation[1]
  • Store the container in a secondary containment tray (polypropylene) inside the fume hood or a vented flammable cabinet.

  • Ensure the cap is tightly closed when not actively adding waste (40 CFR 262.15).

Emergency Response: Spill Procedure

If a spill occurs outside the fume hood, immediate action is required to prevent lachrymatory exposure to the facility.

SpillResponseAlert1. Alert & Evacuate(Lachrymator Risk)PPE2. Don PPE(Respirator/Goggles)Alert->PPEContain3. ContainmentUse Absorbent PadsPPE->ContainNeutralize4. DecontaminateScrub with mild surfactantContain->NeutralizeDispose5. Bag & TagLabel as Haz WasteNeutralize->Dispose

Figure 2: Immediate response workflow for spills >50mL.

Decontamination Solution: For final surface cleaning after absorbing the bulk liquid, use a solution of 5% Trisodium Phosphate (TSP) or a mild surfactant. Avoid strong caustic soda (NaOH) on the spill residue to prevent rapid fuming.

Regulatory Compliance Reference

  • RCRA Classification: This material is not P-listed or U-listed by specific name.[1] However, it falls under Characteristic Waste if ignitable (D001) or reactive. It is universally regulated as Halogenated Solvent Waste (F-listed analogues) in many state protocols due to the high cost of incineration.

  • Destruction Method: The only approved disposal method is High-Temperature Incineration with scrubber systems (to capture HBr).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023).[6] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • Santa Cruz Biotechnology. (2023).[7] 2-(Acetoxymethyl)-4-bromobutyl Acetate Product Analysis. [7]

  • PubChem. (2023). Compound Summary: 4-Bromobutyl acetate (Analogue Data).[1][8] National Library of Medicine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.